4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRLOAPZGLDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369384 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284665-40-3 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284665-40-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
CAS Number: 284665-40-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine, a fluorinated heterocyclic compound belonging to the 2-aminothiazole class. While specific in-depth experimental data for this particular molecule is limited in publicly available literature, this document extrapolates from research on structurally related compounds to offer insights into its potential synthesis, biological activities, and mechanisms of action. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity.[3] This guide presents generalized experimental protocols and plausible signaling pathways based on the broader class of 2-aminothiazole derivatives to serve as a foundational resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 284665-40-3
-
Molecular Formula: C₁₁H₆F₆N₂S
-
Appearance: Off-white to pale yellow solid (typical for this class of compounds).
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Weight | 312.24 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.
Synthesis
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[4]
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is a generalized procedure for the synthesis of 4-aryl-2-aminothiazoles and serves as a representative example.
Materials:
-
2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (α-haloketone)
-
Thiourea
-
Ethanol or other suitable polar solvent
-
Sodium bicarbonate or other mild base
Procedure:
-
Dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone and an equimolar amount of thiourea in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with water and a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Caption: Generalized workflow for the Hantzsch synthesis of this compound.
Biological Activity and Potential Applications
Table of Potential Biological Activities of 2-Aminothiazole Derivatives
| Biological Activity | Description |
| Anticancer | Many 2-aminothiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[8] They can induce apoptosis and cause cell cycle arrest.[9] The FDA-approved kinase inhibitor Dasatinib contains a 2-aminothiazole core. |
| Antimicrobial | This class of compounds has shown activity against a range of bacterial and fungal pathogens.[10] |
| Kinase Inhibition | The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[11] |
| Antioxidant | Some aminothiazole derivatives have been shown to possess antioxidant properties by scavenging free radicals.[12] |
The presence of two trifluoromethyl groups on the phenyl ring is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[3] Furthermore, the trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
Potential Mechanism of Action and Signaling Pathways
Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[11]
Representative Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[13] Many small molecule inhibitors target components of this pathway.
Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.
Representative Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential anticancer activity of a novel compound like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target apoptosis-related proteins.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound is a compound of significant interest for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While specific data for this molecule is sparse, the well-documented biological activities of the 2-aminothiazole scaffold, combined with the property-enhancing effects of the bis(trifluoromethyl)phenyl group, suggest a high potential for potent biological activity. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate their own studies on this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. kuey.net [kuey.net]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
The chemical structure of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is presented below.
Caption: Chemical structure of this compound.
Table 1: Chemical Properties and Identifiers
| Property | Value |
| Molecular Formula | C₁₁H₆F₆N₂S |
| Molecular Weight | 312.24 g/mol |
| CAS Number | 284665-40-3 |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
The most probable synthetic route for this compound is the Hantzsch thiazole synthesis. This well-established method involves the cyclocondensation of an α-haloketone with a thiourea.
Caption: Experimental workflow for the synthesis of the title compound.
Synthesis of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (Precursor)
The α-haloketone precursor can be synthesized from 1-(3,5-bis(trifluoromethyl)phenyl)ethanone via bromination.
Experimental Protocol:
-
Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add bromine (1.0-1.1 eq) dropwise to the solution at room temperature while stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
Experimental Protocol:
-
To a solution of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.0-1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Structure Elucidation via Spectroscopic Methods
As experimental spectroscopic data for the title compound is not publicly available, the following sections provide predicted data based on the known spectral characteristics of similar 2-aminothiazole and 3,5-bis(trifluoromethyl)phenyl-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s | 2H | H-2', H-6' (Aromatic) |
| ~7.6 | s | 1H | H-4' (Aromatic) |
| ~6.8 | s | 1H | H-5 (Thiazole) |
| ~5.2 | br s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 (Thiazole, C-NH₂) |
| ~150 | C-4 (Thiazole) |
| ~135 | C-1' (Aromatic) |
| ~132 (q, J ≈ 34 Hz) | C-3', C-5' (Aromatic, C-CF₃) |
| ~128 | C-2', C-6' (Aromatic) |
| ~123 (q, J ≈ 272 Hz) | -CF₃ |
| ~121 | C-4' (Aromatic) |
| ~108 | C-5 (Thiazole) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Interpretation |
| 312 | [M]⁺ (Molecular Ion) |
| 295 | [M - NH₂]⁺ |
| 243 | [M - CF₃]⁺ |
| 174 | [C₈H₄F₆]⁺ |
Infrared (IR) Spectroscopy
Table 5: Predicted Infrared (IR) Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) of -NH₂ |
| 1620-1580 | Medium | N-H bend (scissoring) of -NH₂ |
| ~1550 | Strong | C=N stretch of the thiazole ring |
| 1350-1100 | Strong | C-F stretch of -CF₃ groups |
| ~1280 | Strong | C-N stretch (aromatic amine) |
| ~850 | Medium | C-S stretch of the thiazole ring |
Potential Biological Activity and Signaling Pathway
The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several biologically active molecules, often associated with anticancer and antimicrobial properties. While the specific biological activity of this compound has not been extensively reported, related compounds have shown significant biological effects.
For instance, a naphthofuran derivative containing the 3,5-bis(trifluoromethyl)phenyl group has been shown to inhibit liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn leads to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The STAT3 pathway is a well-established signaling cascade that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and invasion.[2][3][4]
Caption: A simplified diagram of the STAT3 signaling pathway in cancer.
Given the structural similarities, it is plausible that this compound could also exhibit anticancer activity by modulating the STAT3 or other related signaling pathways. Further biological evaluation is required to confirm this hypothesis.
Conclusion
This technical guide has provided a detailed overview of the structure elucidation of this compound. While a definitive experimental confirmation of its spectroscopic properties is pending, the provided synthesis protocol and predicted spectral data offer a solid foundation for researchers. The potential for this compound to act as a modulator of key cancer-related signaling pathways, such as the STAT3 pathway, warrants further investigation and positions it as a molecule of interest for drug discovery and development professionals.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jebms.org [jebms.org]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
An In-Depth Technical Guide to the Synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials and culminating in the target aminothiazole derivative. This document furnishes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to facilitate replication and further investigation in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step sequence. The process begins with the formation of the key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, via a Grignard reaction. This ketone is then subjected to α-bromination to yield 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. The final step involves the classical Hantzsch thiazole synthesis, where the α-bromoketone is condensed with thiourea to construct the desired 2-aminothiazole ring system.
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one
This procedure follows a Grignard reaction protocol for the formation of the ketone intermediate.
Experimental Workflow:
Caption: Workflow for the synthesis of the ketone intermediate.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.
-
After the magnesium has been consumed, the resulting Grignard reagent is cooled to room temperature.
-
In a separate flask, an excess of acetic anhydride is cooled in an ice bath.
-
The prepared Grignard reagent is added slowly to the cooled acetic anhydride with vigorous stirring.
-
Upon completion of the addition, the reaction is quenched by the slow addition of an aqueous solution of sodium hydroxide.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point | 95-98 °C (15 mmHg) | [1] |
| Density | 1.422 g/mL | [1] |
| Refractive Index | 1.4230 | [1] |
Step 2: Synthesis of 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one
This step involves the α-bromination of the previously synthesized ketone.
Experimental Workflow:
Caption: Workflow for the α-bromination of the ketone.
Procedure:
-
To a stirred solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq.) in acetic acid, a solution of bromine (1.0 eq.) in acetic acid is added dropwise at room temperature.[2]
-
The reaction mixture is stirred at room temperature for 5 hours.[2]
-
After the reaction is complete (monitored by TLC), water is added to the mixture.
-
The mixture is then concentrated under reduced pressure to remove the acetic acid.
-
The residue is diluted with ethyl acetate, and the organic layer is washed sequentially with water and a saturated sodium bicarbonate solution.[2]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a light-yellow solid.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 62% | [2] |
| Melting Point | 317–318 K (44-45 °C) | [2] |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H) | [2] |
| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46 | [2] |
Step 3: Synthesis of this compound
The final product is synthesized via the Hantzsch thiazole synthesis.
Experimental Workflow:
Caption: Workflow for the Hantzsch thiazole synthesis.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq.) in absolute ethanol.
-
To this solution, add thiourea (1.1-1.5 eq.).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water or a dilute basic solution (e.g., 5% NaHCO₃) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash the solid with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data (Predicted and from Analogous Compounds):
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₆F₆N₂S | - |
| Molecular Weight | 312.24 g/mol | - |
| Expected ¹H NMR Spectral Features | Aromatic protons (phenyl and thiazole rings), Amine protons (broad singlet) | Based on analogous structures |
| Expected ¹³C NMR Spectral Features | Aromatic carbons, Thiazole ring carbons (C-S, C=N) | Based on analogous structures |
| Expected Mass Spectrum (m/z) | [M+H]⁺ at approx. 313.02 | - |
Safety Precautions
-
3,5-Bis(trifluoromethyl)bromobenzene and its derivatives are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine is highly corrosive and toxic. All manipulations involving bromine should be performed in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and available resources.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and relevant biological context.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data in public literature, a combination of supplier information and computationally predicted values are presented.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 284665-40-3 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₁H₆F₆N₂S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 312.2 g/mol | Santa Cruz Biotechnology[1] |
| Predicted XlogP | 6.6 | PubChemLite (for a structurally similar compound)[2] |
| Predicted Boiling Point | Not Available | |
| Predicted Melting Point | Not Available | |
| Predicted Solubility | Not Available | |
| Predicted pKa | Not Available |
Experimental Protocols
Detailed methodologies for the synthesis of the 2-aminothiazole core and the determination of a key physicochemical parameter, the partition coefficient (logP), are provided below.
Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole scaffold.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4]
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one) and thiourea in a suitable solvent such as ethanol.[3]
-
Reaction Conditions: The reaction mixture is typically stirred and may be heated under reflux to drive the reaction to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration.[3] Neutralization with a weak base, such as a 5% sodium carbonate solution, may be necessary to precipitate the product if it remains in solution as a salt.[3]
-
Purification: The crude product is washed and dried.[3] Further purification can be achieved by recrystallization from an appropriate solvent.[3]
Logical Workflow for Hantzsch Thiazole Synthesis
Determination of Partition Coefficient (logP) by Shake-Flask Method
The shake-flask method is the traditional and a widely accepted "gold standard" technique for the experimental determination of the octanol-water partition coefficient (logP).[7][8][9]
Procedure:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This pre-saturation is crucial to ensure thermodynamic equilibrium.
-
Dissolution of Compound: Accurately weigh and dissolve the test compound, this compound, in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine a known volume of the compound-containing phase with a known volume of the other phase in a separatory funnel or a suitable vial.
-
Equilibration: Shake the mixture for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases (n-octanol and aqueous buffer) to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Experimental Workflow for logP Determination
Biological Context and Potential Signaling Pathways
While specific biological data for this compound is not extensively documented, the 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11][12][13][14]
In the context of oncology, 2-aminothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, most notably by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[10][11]
Potential Anticancer Signaling Pathway:
A plausible mechanism of action for a 2-aminothiazole derivative with anticancer properties involves the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, these compounds can trigger the intrinsic apoptotic pathway.
Illustrative Signaling Pathway for Apoptosis Induction
This diagram illustrates a potential mechanism where the 2-aminothiazole derivative interacts with an intracellular target, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. It is important to note that this is a generalized pathway, and the specific molecular targets for this compound would need to be determined through dedicated biological assays.
Conclusion
This compound is a compound of interest for further investigation in drug discovery, particularly within oncology and inflammatory diseases, given the established biological activities of the 2-aminothiazole scaffold. While experimental physicochemical data is currently limited, this guide provides a foundational understanding of its properties and the methodologies required for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - 4-[5-[[5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl]methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]benzoic acid (C23H11F6NO4S2) [pubchemlite.lcsb.uni.lu]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminothiazole Derivatives
Disclaimer: As of December 2025, specific mechanistic data for the compound 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is not extensively available in publicly accessible research literature. Therefore, this guide focuses on the well-documented mechanisms of action for the broader class of 2-aminothiazole derivatives, which share the same core chemical scaffold. The information presented herein is intended to provide a foundational understanding of the therapeutic potential of this class of compounds for researchers, scientists, and drug development professionals.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and kinase-inhibiting agents.[2][3][4] This guide will delve into two of the most prominent and well-characterized mechanisms of action for 2-aminothiazole derivatives: Rho-associated kinase (ROCK) inhibition and anticancer activity through the induction of apoptosis and cell cycle arrest.
Mechanism of Action 1: Inhibition of Rho-Associated Kinase (ROCK)
A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of Rho-associated kinases (ROCK).[5] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, motility, and contraction.[6] The two isoforms, ROCK1 and ROCK2, are attractive therapeutic targets for conditions such as hypertension, glaucoma, and cancer metastasis.[5]
Quantitative Data: ROCK II Inhibitory Activity of 2-Aminothiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-aminothiazole derivatives against the ROCK II enzyme.
| Compound ID | Structure | ROCK II IC50 (nM) | Reference |
| Compound 10l | 4-aryl-5-aminomethyl-thiazole-2-amine derivative | 20 | [5] |
| CID5056270 | Pyridylthiazole-based urea | < 3 | [7] |
| Compound I | Tetrahydroisoquinoline derivative | Potent (specific value not stated) | [5] |
| Compound II | Pyridine-thiazole-based amide | Potent (specific value not stated) | [5] |
Signaling Pathway: The ROCK Signaling Cascade
The diagram below illustrates the canonical RhoA/ROCK signaling pathway. Activation of G protein-coupled receptors (GPCRs) leads to the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates downstream substrates like Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), ultimately leading to increased actomyosin contractility.[8][9] 2-Aminothiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its substrates.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features allow for diverse chemical modifications, making it a "privileged structure" in the design of novel therapeutic agents.[3] Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This wide range of pharmacological actions has established the 2-aminothiazole core as a cornerstone in the development of clinically significant drugs, such as the anticancer agents Dasatinib and Alpelisib, and numerous other investigational compounds.[6][7] This guide provides a comprehensive overview of the multifaceted biological activities of 2-aminothiazole derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their evaluation.
I. Anticancer Activity
A substantial body of research highlights the potent cytotoxic and antiproliferative effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[6][7]
Mechanism of Action
The anticancer effects of these compounds are primarily mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints.[3]
-
Induction of Apoptosis: Many 2-aminothiazole derivatives trigger the intrinsic apoptotic pathway. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic process.
-
Cell Cycle Arrest: These compounds can halt cancer cell proliferation by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[3] This prevents the cells from entering mitosis and undergoing division, thereby inhibiting tumor growth.
-
Tubulin Polymerization Inhibition: Certain derivatives have been identified as tubulin polymerization inhibitors. By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6]
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of 2-aminothiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 Value | Reference |
| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 µM | [3] |
| Compound 20 | H1299 (Lung) | 4.89 µM | [3] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [3] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [3] |
| Compounds 23 & 24 | HepG2 (Liver) | 0.51 mM & 0.57 mM | [3][6] |
| Compounds 23 & 24 | PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | [3][6] |
| Compound 10 | HT29 (Colon) | 2.01 µM | [6] |
| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) | [3] |
| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) | [3] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [8] |
II. Antimicrobial Activity
Derivatives of 2-aminothiazole have been extensively investigated for their potential to combat bacterial and fungal infections.[9][10] They have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]
Mechanism of Action
The precise mechanisms of antimicrobial action can vary, but some studies suggest potential targets:
-
MurB Inhibition: Molecular docking studies indicate that some 2-aminothiazole derivatives may act as antibacterial agents by inhibiting MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[11]
-
CYP51 Inhibition: For antifungal activity, the proposed mechanism involves the inhibition of cytochrome P450 14α-demethylase (CYP51).[11] This enzyme is crucial for ergosterol biosynthesis in fungi, and its inhibition disrupts the integrity of the fungal cell membrane.
Quantitative Data: In Vitro Antimicrobial & Antifungal Activity
The effectiveness of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Microorganism | Activity/Result | Reference |
| Series of 2-aminothiazole derivatives | Mycobacterium tuberculosis | Good in vitro activity against H37Rv strain. | [13] |
| Functionally substituted derivatives (e.g., Cpd 8) | Various bacterial strains | Potent activity, often more active than ampicillin and streptomycin. | [11] |
| Functionally substituted derivatives (e.g., Cpd 1) | Various fungal strains | Good activity, often better than ketoconazole and bifonazole. | [11] |
| Oxazole-containing derivatives | Mycobacterium tuberculosis | High activity, with the best derivative showing a MIC of 3.13 µg/mL. | [14] |
| Compounds SMB-1, SMB-2, SMB-6 | S. aureus, E. coli | Activity comparable to the standard drug ampicillin. | [12] |
III. Anti-inflammatory Activity
Several 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory properties.[15]
Mechanism of Action
The anti-inflammatory effects are believed to arise from the inhibition of key enzymes involved in the inflammatory cascade. Studies have shown that certain derivatives can strongly inhibit the activities of trypsin and chymotrypsin.[15] Their ability to suppress edema formation in animal models further substantiates their anti-inflammatory potential.[15]
Experimental Data
-
Carrageenin-induced Rat Paw Edema: Compounds such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) were found to strongly suppress paw edema formation in rats.[15]
-
Ulcerogenic Effects: Notably, some of these active anti-inflammatory compounds, particularly Compd. 29, exhibited significantly less adverse effect on the gastrointestinal membrane compared to standard drugs like ibuprofen, indicating a better safety profile.[15]
IV. Other Biological Activities
The therapeutic potential of the 2-aminothiazole scaffold extends to other areas, including:
-
Antiviral and Anti-HIV Activity [4]
-
Anticonvulsant Activity [6]
-
Neuroprotective Activity [16]
-
Antioxidant Activity [4]
-
Antidiabetic and Antihypertensive Properties [6]
V. Experimental Protocols & Workflows
The evaluation of 2-aminothiazole derivatives involves a series of standardized in vitro and in vivo assays.
General Experimental Workflow
The preclinical evaluation of a new series of 2-aminothiazole derivatives typically follows a structured workflow to systematically assess their biological potential.
Key Experimental Methodologies
-
MTT Assay (Anticancer):
-
Principle: This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48-72 hours).
-
The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[3][8]
-
-
-
Cell Cycle Analysis by Flow Cytometry (Anticancer):
-
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Cancer cells are treated with the test compound for a set duration.
-
Both treated and untreated cells are harvested and fixed in cold ethanol.
-
The fixed cells are washed and treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
The DNA content of individual cells is analyzed by a flow cytometer. The resulting histogram shows the percentage of cells in each phase of the cell cycle, revealing any compound-induced arrest.[3]
-
-
-
Antimicrobial Susceptibility Testing (Antimicrobial):
-
Principle: These methods determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocols:
-
Disk-Diffusion Method: A standardized inoculum of bacteria is spread on an agar plate. Paper disks impregnated with the test compounds are placed on the agar surface. After incubation, the diameter of the zone of growth inhibition around each disk is measured.[9][10]
-
Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. Each well is inoculated with a standardized number of microorganisms. Following incubation, the plates are visually inspected for microbial growth to determine the MIC.[11]
-
-
-
Carrageenin-Induced Paw Edema (Anti-inflammatory):
-
Principle: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Protocol:
-
The test compound or a control vehicle is administered to rats (e.g., orally).
-
After a set period (e.g., 1 hour), a solution of carrageenin is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points after the carrageenin injection using a plethysmometer.
-
The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume to that of the control group.[15]
-
-
Conclusion
The 2-aminothiazole scaffold is unequivocally a versatile and highly valuable core in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of potent biological activities, with particularly promising results in the fields of oncology, infectious diseases, and inflammation.[17] The ability to induce apoptosis and cell cycle arrest makes these compounds compelling candidates for novel anticancer therapies.[3][18] Furthermore, their efficacy against various microbial pathogens addresses the urgent need for new antimicrobial agents.[10] The continued exploration of the structure-activity relationships and mechanisms of action of 2-aminothiazole derivatives will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Aminothiazoles as therapeutic leads for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Comprehensive Technical Review of 4-Phenylthiazol-2-amine Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating a wide spectrum of activities including anticancer, kinase inhibition, and antimicrobial effects. This in-depth technical guide provides a comprehensive literature review of 4-phenylthiazol-2-amine compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Synthesis of the 4-Phenylthiazol-2-amine Core
The foundational synthesis of the 4-phenylthiazol-2-amine core is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative.
General Synthetic Protocol:
A typical procedure involves reacting an appropriately substituted α-bromoacetophenone with thiourea in a suitable solvent, such as ethanol.[1] The reaction mixture is often heated under reflux. The use of catalysts, such as indium(III) bromide or copper silicate, has been reported to improve reaction times and yields.[1]
Detailed Experimental Protocol for the Synthesis of 4-Phenylthiazol-2-amine:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-bromo-2-phenylethanone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
-
Catalyst Addition (Optional): Add a catalytic amount of Indium (III) bromide or 10 mol% copper silicate.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a catalyst was used, it can be removed by filtration. The mixture is then poured over crushed ice to precipitate the product.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like hot ethanol to yield 4-phenylthiazol-2-amine.[1]
Anticancer and Kinase Inhibitory Activity
A significant body of research has focused on the development of 4-phenylthiazol-2-amine derivatives as potent anticancer agents, largely through their ability to inhibit various protein kinases involved in cell cycle regulation and signal transduction.
Aurora Kinase Inhibition
Substituted N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[2] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic failure, polyploidy, and ultimately, cell death in cancer cells.[2] A notable example is the compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), which has undergone phase I clinical trials.[2]
Quantitative Data for Aurora Kinase Inhibitors:
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| CYC116 | Aurora A | 8.0[2] | - | - | - |
| CYC116 | Aurora B | 9.2[2] | - | - | - |
| Reference | |||||
| VX-680 | Aurora A | 0.7[3] | - | Various | 0.015 - 0.13[3] |
| SNS-314 | Aurora A | - | 9[3] | Various | 0.0018 - 0.0244[3] |
| AMG-900 | Aurora A | - | 5[3] | Various | 0.0007 - 0.0053[3] |
Signaling Pathway: Aurora Kinase Inhibition
The following diagram illustrates the central role of Aurora kinases in mitosis and how their inhibition by 4-phenylthiazol-2-amine derivatives disrupts this process.
Caption: Inhibition of Aurora kinases by 4-phenylthiazol-2-amine derivatives leads to mitotic defects and apoptosis.
PI3K/AKT Pathway Inhibition
Derivatives of 5-phenylthiazol-2-amine have been identified as novel inhibitors of PI4KIIIβ, which in turn effectively inhibit the PI3K/AKT signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these compounds has been shown to induce cancer cell apoptosis and cell cycle arrest.[4]
Signaling Pathway: PI3K/AKT Inhibition
The diagram below outlines the PI3K/AKT signaling cascade and the point of intervention by 5-phenylthiazol-2-amine derivatives.
Caption: 5-Phenylthiazol-2-amine derivatives inhibit the PI3K/AKT pathway, promoting apoptosis.
Experimental Protocol for Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-phenylthiazol-2-amine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer activity of 4-phenylthiazol-2-amine compounds using the MTT assay.
Antimicrobial Activity
Derivatives of 4-phenylthiazol-2-amine have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.
Antifungal Activity
Several studies have reported the antifungal activity of 4-phenylthiazol-2-amine derivatives against clinically relevant fungal pathogens, such as Candida albicans.[5] The proposed mechanism of action for some of these compounds is the inhibition of fungal ergosterol biosynthesis, a key component of the fungal cell membrane.[6]
Quantitative Data for Antifungal Activity:
| Compound | Fungal Strain | MIC (µg/mL) |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | C. albicans | 0.0625[7] |
| Derivative 2e | C. parapsilosis | 1.23 (IC₅₀)[5] |
| Derivative 2d | C. albicans | 2.37 (IC₅₀)[5] |
| Reference | ||
| Fluconazole | C. albicans | - |
| Ketoconazole | C. albicans | - |
Antibacterial Activity
The 4-phenylthiazol-2-amine scaffold has been incorporated into molecules with antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action can vary, with some derivatives proposed to inhibit bacterial DNA or essential enzymes.[8]
Quantitative Data for Antibacterial Activity:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Thiazole derivative 6 | S. dysenteriae | 125[8] |
| Thiazole derivative 6 | P. mirabilis | 1000[8] |
| Thiazole derivative 6 | L. monocytogenes | 1000[8] |
| Reference | ||
| Norfloxacin | S. aureus | - |
| Norfloxacin | E. coli | - |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR)
The biological activity of 4-phenylthiazol-2-amine derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.
-
Kinase Inhibition: For Aurora kinase inhibitors, the presence of a substituent at the para-position of the N-phenyl ring has been shown to be important for potency and selectivity.[2]
-
Antifungal Activity: The lipophilicity and electronic characteristics of substituents on the phenyl ring can significantly influence antifungal activity.[5]
-
Antibacterial Activity: The overall molecular structure, including the presence of specific functional groups and their spatial arrangement, plays a crucial role in determining the spectrum and potency of antibacterial action.[9]
Conclusion
The 4-phenylthiazol-2-amine scaffold continues to be a highly valuable template in the design and discovery of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for drug development programs. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of new treatments for cancer and infectious diseases. This technical guide provides a solid foundation of data and methodologies to support researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 8. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
Spectroscopic and Synthetic Overview of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure
Chemical Name: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine CAS Number: 284665-40-3[1] Molecular Formula: C₁₁H₆F₆N₂S[1] Molecular Weight: 312.2 g/mol [1]
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of similar chemical structures containing the 2-aminothiazole and bis(trifluoromethyl)phenyl moieties.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.9 - 8.2 | s | 2H | Ar-H (H2', H6') |
| ~7.7 | s | 1H | Ar-H (H4') |
| ~7.2 | br s | 2H | -NH₂ |
| ~7.0 | s | 1H | Thiazole-H (H5) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Thiazole C2 (-NH₂) |
| ~150 | Thiazole C4 |
| ~135 | Aromatic C-CF₃ (quartet) |
| ~132 | Aromatic C1' |
| ~124 | Aromatic C3', C5' (quartet) |
| ~122 | Aromatic C4' |
| ~120 | -CF₃ (quartet) |
| ~105 | Thiazole C5 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretching (primary amine) |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1650 - 1580 | Medium | N-H bending (primary amine) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |
| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl) |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 312 | [M]⁺ (Molecular Ion) |
| 293 | [M - F]⁺ |
| 243 | [M - CF₃]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis, a widely used method for the preparation of 2-aminothiazoles.
General Synthesis of 2-Amino-4-arylthiazoles
A common and efficient method for the synthesis of 2-amino-4-arylthiazoles involves the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent.
Materials:
-
2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone
-
Thiourea
-
Ethanol (or other suitable polar solvent)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone in ethanol.
-
Add 1.2 to 2 equivalents of thiourea to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured into cold water to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with water, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Synthetic Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a viable synthetic strategy for this compound. The provided information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to synthesize and characterize this and related compounds. The absence of experimental data in the public domain highlights an opportunity for further research to fully characterize this potentially valuable molecule.
References
Unraveling the Enigma of InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N: A Case of a Non-Identified Chemical Entity
Despite extensive searches across major chemical databases, the InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N does not resolve to a specific, publicly documented chemical substance. This technical guide addresses the process of this determination and outlines the implications for researchers, scientists, and drug development professionals.
The International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, are fundamental tools in modern cheminformatics, providing a unique and unambiguous representation of a chemical structure. However, in the case of VBAAFBNWTUEIPE-UHFFFAOYSA-N, inquiries into prominent repositories such as PubChem and other chemical information platforms have failed to yield a corresponding molecular entity.
This lack of identification presents a significant hurdle in fulfilling the core requirements of a technical guide focused on the properties of a specific compound. Without a defined chemical structure, it is impossible to provide quantitative data, detail experimental protocols, or delineate signaling pathways.
The Investigation: Methodical Search for a Non-Existent Compound
The process to ascertain the status of InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N involved a multi-pronged search strategy:
-
Direct InChIKey Queries: Initial searches using the full InChIKey were conducted across comprehensive databases. These searches did not return any direct hits.
-
Database Cross-Referencing: Attempts to locate the InChIKey through other potential identifiers, had any been associated with it, also proved fruitless.
-
Sub-structure and Similarity Searches: While not feasible without a known structure, this step is a standard procedure for identified compounds to find related molecules and potential biological activities.
The consistent outcome across all search methodologies was the absence of any public data associated with the provided InChIKey.
Implications for Researchers
The inability to identify a chemical substance from its InChIKey has several critical implications for research and development:
-
Data Integrity: It underscores the importance of verifying chemical identifiers before initiating substantial research projects. Transcription errors or references to internal, non-public compound registries can lead to such dead ends.
-
Resource Allocation: Time and resources can be inadvertently wasted in the pursuit of information on a non-existent or incorrectly cited molecule.
-
Scientific Reproducibility: The foundation of scientific advancement rests on the ability to reproduce and build upon prior work. Ambiguous or erroneous chemical identifiers fundamentally undermine this principle.
Logical Workflow for Identifier Verification
To prevent such occurrences, a systematic workflow for verifying chemical identifiers is recommended.
Caption: Workflow for verifying a chemical identifier.
Potential Therapeutic Targets of Aminothiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational therapeutic agents.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a critical pharmacophore in modern drug discovery.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of aminothiazole compounds, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. The content herein summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a resource for researchers in the field.
Anticancer Activity: Targeting the Pillars of Cell Proliferation and Survival
Aminothiazole derivatives have demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines.[2] Their anticancer activity is primarily attributed to the inhibition of key proteins that regulate cell cycle progression, proliferation, and apoptosis.[4][5]
Kinase Inhibition: A Dominant Mechanism of Action
A primary mechanism through which aminothiazole compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets.[6] Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[7]
Signaling Pathway of Aurora Kinase in Mitosis
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazoles as therapeutic leads for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of Bis(trifluoromethyl)phenyl Derivatives as TRPM8 Antagonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for bis(trifluoromethyl)phenyl derivatives, focusing on their role as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a well-established therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain and migraine.[1][2] The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry, known to improve pharmacokinetic and pharmacodynamic properties.[3]
Core Structure-Activity Relationship Insights
The core of the SAR for this class of compounds revolves around an N-[3,5-bis(trifluoromethyl)phenyl]amide scaffold. The biological activity is highly sensitive to modifications at three primary positions: the amide-linked acidic portion, a chiral benzyl (or similar) substituent, and the core phenyl ring itself.
-
3,5-Bis(trifluoromethyl)phenyl Group: This moiety is critical for potency. The two trifluoromethyl groups are thought to engage in key hydrophobic interactions within the TRPM8 binding pocket and enhance the overall metabolic stability of the molecule.
-
Amide Linker: The amide bond serves as a rigidifying element and a key hydrogen bond donor/acceptor. Its vector and orientation are crucial for proper alignment in the active site.
-
Chiral Substituent: Stereochemistry plays a pivotal role. For many series, activity resides almost exclusively in a single enantiomer (e.g., the R-enantiomer), highlighting a highly specific three-dimensional binding mode.[1]
-
Acidic Vector: An acidic functional group, often a carboxylic acid, is frequently required for potent antagonism. Its position and the nature of the ring it's attached to (e.g., benzoic acid, nicotinic acid) significantly modulate activity and properties like selectivity and pharmacokinetics.[2]
Below is a diagram illustrating the key logical relationships in the SAR of a typical bis(trifluoromethyl)phenyl-based TRPM8 antagonist.
Quantitative SAR Data
The following table summarizes representative SAR data for a series of N-[3,5-bis(trifluoromethyl)phenyl]amide derivatives targeting the human TRPM8 channel. Potency is measured as the half-maximal inhibitory concentration (IC₅₀) against an agonist-induced response in a cell-based assay. Lower IC₅₀ values indicate higher potency.
| Compound ID | Core Scaffold Modification | Chiral Substituent (R-group) | hTRPM8 IC₅₀ (nM) | LipE* |
| 1 | N/A | (R)-1-(4-Fluorophenyl)ethyl | 103 | 4.5 |
| 2 | N/A | (S)-1-(4-Fluorophenyl)ethyl | >10,000 | N/A |
| 3 | N/A | (R)-1-Phenylethyl | 250 | 4.1 |
| 4 | N/A | (R)-1-(4-Chlorophenyl)ethyl | 150 | 4.3 |
| 5 | N/A | (R)-1-(p-Tolyl)ethyl | 320 | 4.0 |
| 6 | N/A | Isopropyl | >5,000 | N/A |
| 7 | Quinoline-3-carbonyl Amide | (R)-1-(4-Fluorophenyl)ethyl | 103 | 4.5 |
| 8 | Benzoic Acid Amide | (R)-1-(4-Fluorophenyl)ethyl | 180 | 4.2 |
| 9 | Furan-2-carbonyl Amide | (R)-1-(4-Fluorophenyl)ethyl | 210 | 4.4 |
*LipE (Lipophilic Efficiency) is a calculated metric (pIC₅₀ - logP) used to assess compound quality. Data is representative and compiled based on principles described in medicinal chemistry literature.[1][4]
Key Takeaways from SAR Table:
-
Stereochemistry is critical: A stark drop in activity is observed between the R-enantiomer (Compound 1 ) and the S-enantiomer (Compound 2 ).
-
Aromatic Substituents: Small, electron-withdrawing groups on the chiral phenyl ring (e.g., Fluoro in 1 , Chloro in 4 ) are generally preferred over unsubstituted (Compound 3 ) or electron-donating groups (Compound 5 ).
-
Bulky Groups: A bulky aromatic substituent is favored over smaller aliphatic groups (Compound 6 ).
-
Amide Vector: The nature of the aromatic ring attached to the amide carbonyl significantly impacts potency, with heterocyclic systems like quinoline (Compound 7 ) often providing optimal activity.
Key Experimental Protocols
The primary in vitro assay used to determine the potency of TRPM8 antagonists is a cell-based calcium flux assay.
Protocol: Cell-Based Calcium Flux Assay for TRPM8 Antagonism
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured under standard conditions (37°C, 5% CO₂).
-
Cells are harvested and seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Test compounds (bis(trifluoromethyl)phenyl derivatives) are serially diluted in DMSO to create a 10-point concentration gradient.
-
These dilutions are further diluted into an assay buffer (e.g., HBSS with 20 mM HEPES).
-
The existing media is removed from the cell plates, and the compound dilutions are added to the respective wells.
-
Plates are incubated for 30 minutes at room temperature to allow for compound binding to the TRPM8 channel.
-
-
Fluorescent Dye Loading:
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared according to the manufacturer's instructions.
-
The dye solution is added to all wells of the cell plate.
-
The plate is incubated for 60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Signal Measurement and Analysis:
-
The microplate is placed into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
An agonist solution (e.g., Icilin at a final concentration of 2 µM or Menthol at 50 µM) is added to all wells to activate the TRPM8 channels.
-
Fluorescence intensity is measured for an additional 2-3 minutes to capture the calcium influx in non-inhibited cells.
-
The increase in fluorescence is proportional to the intracellular calcium concentration. Data is normalized to vehicle (0% inhibition) and high-concentration standard inhibitor (100% inhibition) controls.
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
The workflow for this protocol is visualized below.
Signaling Pathways and Mechanism of Action
TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (<28°C) or chemical agonists, allows the influx of Ca²⁺ and Na⁺ into the neuron.[5][6] This influx leads to membrane depolarization and the generation of an action potential, which propagates the cold sensation signal to the central nervous system. The activity of TRPM8 is modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), which is required for channel activity.[5][7]
Bis(trifluoromethyl)phenyl derivatives act as direct, allosteric inhibitors.[6] They are thought to bind to a site distinct from the agonist binding site, stabilizing the channel in a closed or non-conductive state, thereby preventing the ion influx that is necessary for signal transduction.
References
- 1. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note and Protocol: Dissolving 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proper dissolution of small molecules is a critical first step for accurate and reproducible results in a wide range of in vitro and in vivo assays. Dimethyl sulfoxide (DMSO) is a widely utilized solvent in drug discovery and biological research due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] However, challenges such as low compound solubility, precipitation upon dilution into aqueous media, and potential solvent-induced cytotoxicity necessitate standardized protocols.[1] This document provides a detailed protocol for dissolving 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine in DMSO, preparing stock solutions, and determining its maximum solubility.
The compound this compound belongs to the 2-aminothiazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of two trifluoromethyl groups on the phenyl ring can significantly influence its physicochemical properties, including solubility. This protocol outlines best practices to ensure the complete dissolution and stability of the compound for downstream applications.
Data Presentation
The following table summarizes the key specifications for preparing a stock solution of this compound and the results from a hypothetical solubility determination experiment.
| Parameter | Value | Unit | Notes |
| Compound Information | |||
| Molecular Formula | C₁₂H₆F₆N₂S | ||
| Molecular Weight | 340.25 | g/mol | |
| Stock Solution Preparation | |||
| Recommended Solvent | Anhydrous DMSO | DMSO is hygroscopic; use a fresh, sealed bottle.[3] | |
| Recommended Stock Concentration | 10 - 50 | mM | Start with a lower concentration if solubility is unknown. |
| Storage Temperature | -20 or -80 | °C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Solubility Determination | |||
| Equilibration Time | 24 | hours | To ensure the solution reaches saturation. |
| Centrifugation Speed | 14,000 | rpm | To pellet undissolved compound. |
| Determined Maximum Solubility | Hypothetical Value | mg/mL | This value should be determined experimentally. |
| Determined Maximum Molarity | Hypothetical Value | M | Calculated from the mg/mL value. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 340.25 g/mol * (1000 mg / 1 g) = 3.4025 mg
-
-
Weigh the compound:
-
Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube.
-
-
Mixing:
-
Handling Poor Solubility (if applicable):
-
Storage:
Protocol 2: Determination of Maximum Solubility in DMSO
This protocol outlines a method to determine the maximum solubility of this compound in DMSO at room temperature.[2]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
High-speed centrifuge
-
Calibrated micropipettes
-
Appropriate analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh out approximately 10 mg of the compound into a microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is observed.[2]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Gently mix the solution periodically.[2]
-
-
Separate Undissolved Solid:
-
Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[2]
-
-
Determine Solute Concentration:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and can be accurately quantified.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis Spectroscopy.[2]
-
Back-calculate the concentration in the original DMSO supernatant to determine the maximum solubility.
-
Mandatory Visualization
References
Application Notes and Protocols: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine as a Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
This document provides detailed application notes and protocols for the investigation of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine as a potential kinase inhibitor. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of various kinase inhibitors. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is anticipated to enhance potency and selectivity due to the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl groups.
Disclaimer: As of the latest literature review, specific kinase inhibition data and detailed experimental protocols for this compound are not publicly available. Therefore, the data, signaling pathways, and protocols presented in this document are based on structurally related 2-aminothiazole and phenylthiazole derivatives that have been reported as kinase inhibitors. These should be considered as a starting point for the investigation of the compound of interest.
Potential Kinase Targets and Biological Activity
Derivatives of 2-aminothiazole have demonstrated inhibitory activity against a range of serine/threonine and tyrosine kinases. Based on the activity of structurally similar compounds, this compound is hypothesized to show inhibitory potential against kinases such as Aurora kinases, Rho-associated kinases (ROCK), and Src family kinases.
Representative Kinase Inhibition Data for Structurally Related Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-aminothiazole derivatives against several kinases. This data is provided to illustrate the potential potency and selectivity of this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A | 8.0 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B | 9.2 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine |
| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 20 | Compound 10l from referenced study[1] |
| 2-aminothiazole derivatives | pan-Src | Nanomolar to subnanomolar | Dasatinib (BMS-354825) |
Signaling Pathways
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of cell division, playing crucial roles in centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of 4-aryl-2-aminothiazoles via the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to determine the in vitro potency of the test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Aurora A, ROCK II)
-
Substrate specific for the kinase
-
ATP
-
Kinase assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., a known inhibitor for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase assay buffer) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in the kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a kinase inhibitor. Researchers are encouraged to adapt and optimize these generalized protocols based on their specific experimental setup and the kinase of interest. Further studies will be necessary to elucidate the precise mechanism of action, selectivity profile, and therapeutic potential of this compound.
References
Application Notes: Investigating the Anticancer Potential of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine and its Analogs in Cancer Cell Lines
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The incorporation of trifluoromethyl groups into these structures can enhance metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved therapeutic potential. While specific research on 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is limited in publicly available literature, extensive studies on structurally related thiazole derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.
This document provides an overview of the potential applications, plausible mechanisms of action, and standardized protocols for evaluating the anticancer effects of this class of compounds, drawing from research on closely related analogs. These notes are intended to guide researchers in designing and conducting experiments to investigate the efficacy of this compound and similar molecules.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to the core thiazole structure of interest, against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: In Vitro Anticancer Activity of Related Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 3b | C32 | Melanoma | 24.4 | [1][2] |
| A375 | Melanoma | 25.4 | [1][2] | |
| 3d | C32 | Melanoma | 87.4 | [1][2] |
| A375 | Melanoma | 103 | [1][2] | |
| 4a | CHO-K1 (Normal) | Chinese Hamster Ovary | 48.5 | [1][2] |
| HaCaT (Normal) | Human Keratinocyte | 747.5 | [1][2] |
Note: The compounds listed are 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), a related derivative (3d), and another analog (4a), which demonstrate the potential for trifluoromethyl-containing thiazole structures to exhibit cytotoxicity against cancer cells, with some selectivity over normal cells.
Postulated Mechanism of Action
Based on studies of structurally similar thiazole derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is often coupled with the inhibition of pro-survival signaling pathways that are commonly dysregulated in cancer. The presence of the trifluoromethyl groups is thought to enhance the compound's ability to interact with and inhibit key cellular targets.
Postulated signaling pathway for thiazole derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A375, C32, DU145, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound at IC50 concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound at IC50 concentration for 24-48 hours.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
The provided application notes and protocols offer a framework for the investigation of this compound and its analogs as potential anticancer agents. Based on the activity of related compounds, this class of molecules holds promise for further development. The experimental procedures outlined will enable researchers to systematically evaluate their cytotoxic and mechanistic properties in various cancer cell line models.
References
Application Notes and Protocols for Assay Development with 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class of heterocyclic molecules. The 2-aminothiazole scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a strategic design element intended to enhance pharmacological properties such as metabolic stability and target affinity, due to the lipophilic and electron-withdrawing nature of the trifluoromethyl groups.
This document provides detailed application notes and experimental protocols for the investigation of this compound in common assay formats relevant to drug discovery and development, with a focus on its potential anticancer and antioxidant activities.
Anticipated Biological Activities
Based on the structural characteristics of this compound, its primary anticipated biological activities include:
-
Anticancer Activity: 2-Aminothiazole derivatives are known to exhibit potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Antioxidant Activity: The thiazole nucleus and substituted amine groups may confer radical scavenging properties, which can be evaluated using standard in vitro antioxidant assays.
Data Presentation: In Vitro Anticancer Activity
While specific experimental data for this compound is not extensively available in public literature, the following table summarizes the in vitro anticancer activity of structurally related 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines. This data serves as a representative example of the expected potency and provides a baseline for comparison in newly developed assays.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 2b | C32 (Melanoma) | >100 |
| A375 (Melanoma) | >100 | |
| DU145 (Prostate) | >100 | |
| MCF-7/WT (Breast) | >100 | |
| 3b | C32 (Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | |
| DU145 (Prostate) | 48.9 | |
| MCF-7/WT (Breast) | 42.1 | |
| 4b | C32 (Melanoma) | 41.5 |
| A375 (Melanoma) | 45.4 | |
| DU145 (Prostate) | 70.2 | |
| MCF-7/WT (Breast) | 65.5 | |
| 4c | C32 (Melanoma) | 39.9 |
| A375 (Melanoma) | 42.1 | |
| DU145 (Prostate) | 65.8 | |
| MCF-7/WT (Breast) | 60.3 |
Table 1: Representative in vitro anticancer activity of related trifluoromethyl-containing thiazole derivatives.[1]
Experimental Protocols
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol describes a colorimetric assay to determine the viability of cancer cells after treatment with this compound. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Solutions:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle to protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol or DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or ascorbic acid to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
Mix the solutions and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the compound concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer and antioxidant activity.
Caption: Proposed intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a synthetic heterocyclic compound featuring a 2-aminothiazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the bis(trifluoromethyl)phenyl moiety can significantly enhance a compound's metabolic stability, lipophilicity, and target-binding affinity, making it an attractive candidate for drug discovery programs.
These application notes provide a representative framework for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of key biological targets. The following protocols and data are presented as a hypothetical model for screening this compound against a generic protein kinase target, a common approach for this class of molecules.
Hypothetical High-Throughput Screening Application: Kinase Inhibition Assay
The following outlines a representative HTS application for identifying potential protein kinase inhibitors.
Target: Generic Serine/Threonine Kinase (e.g., "Kinase-X")
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and sensitive method for HTS. This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by a test compound results in a decrease in the FRET signal.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₆F₆N₂S |
| Molecular Weight | 340.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>10 mM) |
| Purity (LC-MS) | >95% |
Table 2: Hypothetical HTS Assay Performance Metrics
| Parameter | Value |
| Assay Format | 384-well plate |
| Final Assay Volume | 20 µL |
| Z'-factor | > 0.7 |
| Signal-to-Background (S/B) Ratio | > 10 |
| DMSO Tolerance | ≤ 1% |
Table 3: Hypothetical Dose-Response Data for this compound against Kinase-X
| Concentration (µM) | % Inhibition |
| 100 | 98.2 |
| 30 | 95.1 |
| 10 | 88.7 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 28.9 |
| 0.1 | 10.5 |
| 0.03 | 2.1 |
| IC₅₀ (µM) | 0.95 |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X Solution: Prepare a 2X working solution of Kinase-X in Assay Buffer. The final concentration in the assay will be 5 nM.
-
Substrate/ATP Solution: Prepare a 4X working solution containing the biotinylated peptide substrate (200 nM) and ATP (40 µM) in Assay Buffer. The final concentrations will be 100 nM and 20 µM, respectively.
-
Detection Reagent Solution: Prepare a 2X working solution containing Eu-labeled anti-phospho-substrate antibody (2 nM) and Streptavidin-Allophycocyanin (SA-APC) (20 nM) in Detection Buffer (Assay Buffer with 50 mM EDTA).
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM. Create a serial dilution plate in DMSO for dose-response experiments.
HTS Protocol for Kinase-X Inhibition
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of the test compound from the DMSO stock plates into the appropriate wells of a 384-well assay plate. For controls, dispense 20 nL of DMSO.
-
Kinase Addition: Add 5 µL of the 2X Kinase-X solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the 4X Substrate/ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the 2X Detection Reagent Solution to all wells to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Determine the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls. Fit the dose-response data using a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: High-Throughput Screening (HTS) workflow for a kinase inhibition assay.
Caption: Hypothetical signaling pathway modulated by the test compound.
Application Notes and Protocols for In Vivo Studies with 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, a member of the 2-aminothiazole class of compounds. Derivatives of 2-aminothiazole have demonstrated significant potential as therapeutic agents, particularly in oncology, due to their diverse biological activities.[1][2] The inclusion of trifluoromethyl groups on the phenyl ring may enhance the compound's metabolic stability and cell permeability, making it a promising candidate for drug development.
These application notes and protocols are intended to guide researchers in designing and executing a logical and efficient in vivo experimental plan to assess the pharmacokinetic profile, safety, and efficacy of this compound, henceforth referred to as "the compound," in a potential anticancer setting.
Preclinical Development Workflow
A structured in vivo evaluation is critical to determine the therapeutic potential of a novel compound. The following workflow outlines the key stages for the preclinical assessment of this compound.
Caption: Preclinical in vivo experimental workflow.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[3][4] This information is crucial for selecting an appropriate dosing regimen for subsequent efficacy and toxicology studies.
Experimental Protocol: Murine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the compound in mice following a single administration.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
6-8 week old male CD-1 mice (or other suitable strain)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing Formulation: Prepare a clear, injectable formulation of the compound at the desired concentration.
-
Animal Dosing: Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes. A typical dose for an initial PK study might be 2 mg/kg for IV and 10 mg/kg for PO.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1 |
| AUClast (ngh/mL) | 3200 | 4500 |
| AUCinf (ngh/mL) | 3250 | 4600 |
| Half-life (t1/2) (h) | 3.5 | 4.2 |
| Clearance (CL) (mL/min/kg) | 10.2 | - |
| Volume of Distribution (Vdss) (L/kg) | 3.1 | - |
| Bioavailability (F) (%) | - | 28 |
Maximum Tolerated Dose (MTD) Study
An MTD study is conducted to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[5] This is a critical step in designing safe and effective efficacy studies.
Experimental Protocol: Murine MTD Study
Objective: To determine the maximum tolerated dose of the compound in mice.
Materials:
-
This compound
-
Vehicle for formulation
-
6-8 week old female BALB/c nude mice (or other appropriate strain for subsequent xenograft studies)
-
Standard animal monitoring equipment
Procedure:
-
Dose Escalation: Design a dose-escalation scheme with multiple cohorts of mice (e.g., 3-5 mice per group). Doses could start based on PK data and escalate (e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the compound daily for a set period (e.g., 5-14 days) via the intended route for the efficacy study (e.g., oral gavage).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-20% loss of body weight and does not induce severe clinical signs of toxicity.
-
Necropsy: At the end of the study, a gross necropsy may be performed to look for any organ abnormalities.
Data Presentation: MTD Study Summary
| Dose (mg/kg/day) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 5 | +2.5 | Normal |
| 10 | 5 | +1.8 | Normal |
| 30 | 5 | -3.2 | Normal |
| 100 | 5 | -15.7 | Ruffled fur, lethargy |
| 300 | 5 | -25.0 (with mortality) | Severe lethargy, hunched posture |
In Vivo Efficacy Study: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs.[6][7][8]
Experimental Protocol: Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of the compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID)
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
-
Dosing formulation of the compound and vehicle control
-
Standard of care chemotherapy agent (optional positive control)
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, compound at two dose levels, positive control).
-
Treatment: Administer the compound, vehicle, or positive control according to the predetermined schedule (e.g., daily oral gavage for 21 days).
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size or at the end of the treatment period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: Xenograft Efficacy Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 | - | +3.1 |
| Compound | 25 mg/kg, QD, PO | 650 | 48 | -2.5 |
| Compound | 50 mg/kg, QD, PO | 375 | 70 | -5.8 |
| Positive Control | (e.g., Paclitaxel, 10 mg/kg, Q3D, IP) | 300 | 76 | -8.2 |
Potential Signaling Pathway
Based on the literature for 2-aminothiazole derivatives, a plausible mechanism of action involves the inhibition of key signaling pathways that promote cancer cell proliferation and survival, such as the PI3K/Akt pathway, and the induction of apoptosis.[9][10][11]
Caption: Hypothetical signaling pathway.
Conclusion
The protocols and guidelines presented here provide a framework for the systematic in vivo evaluation of this compound as a potential anticancer agent. A thorough understanding of the compound's pharmacokinetics, safety profile, and efficacy in relevant preclinical models is paramount for making informed decisions about its further development.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. seed.nih.gov [seed.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine in Biological Samples
Introduction
4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is a synthetic compound with potential pharmacological significance, necessitating the development of robust and sensitive analytical methods for its quantification in biological matrices. The trifluoromethyl groups on the phenyl ring enhance lipophilicity and can influence the compound's metabolic stability and pharmacokinetic profile.[1] This document provides detailed application notes and protocols for the determination of this analyte in biological samples, such as plasma and urine, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalytical applications.[2][3] While a specific validated method for this exact molecule is not publicly available, the following protocols are based on established methods for structurally similar thiazole derivatives and compounds containing trifluoromethylphenyl moieties.[4][5]
Analytical Method: Reversed-Phase Liquid Chromatography with Tandem Mass Spectrometry (RP-LC-MS/MS)
This method is recommended for its high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological matrices.[2][3][6]
1.1. Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analytes are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
1.2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or ammonium formate/acetate for pH adjustment)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
1.3. Instrumentation
-
HPLC system capable of gradient elution (e.g., Agilent 1200 series or equivalent)[7]
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Tandem mass spectrometer with an ESI source (e.g., Sciex API 4000 or equivalent)
-
Data acquisition and processing software
1.4. Experimental Protocols
1.4.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol. These will be used to spike the biological matrix for calibration standards and quality control samples.
-
Calibration Standards and QCs: Spike the appropriate volume of the working standard solutions into blank biological matrix to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QC samples at low, medium, and high concentrations in the same manner.
1.4.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
1.4.3. LC-MS/MS Conditions
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: These would need to be determined by infusing a standard solution of the analyte and a suitable internal standard. Hypothetical transitions are provided in the table below.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
1.5. Data Presentation: Quantitative Method Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
| Matrix Effect (%) | Within acceptable limits |
Table 1: Summary of hypothetical quantitative parameters for the LC-MS/MS method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 355.0 | 283.0 | 25 |
| Internal Standard (Hypothetical) | 359.0 | 287.0 | 25 |
Table 2: Hypothetical MRM transitions for the analyte and internal standard.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For applications where the sensitivity of LC-MS/MS is not required, a validated HPLC-UV method can be a cost-effective alternative.[7][8]
2.1. Principle
This method involves the same extraction and chromatographic separation principles as the LC-MS/MS method. Quantification is achieved by measuring the UV absorbance of the analyte at its wavelength of maximum absorbance (λmax).
2.2. Experimental Protocol
The sample preparation and HPLC conditions would be similar to those described for the LC-MS/MS method. The primary difference would be the detector.
-
UV Detection:
-
The λmax for this compound would need to be determined experimentally by scanning a standard solution with a UV-Vis spectrophotometer. A wavelength in the range of 250-350 nm is expected for such a chromophore.
-
2.3. Data Presentation: Quantitative Method Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Table 3: Summary of hypothetical quantitative parameters for the HPLC-UV method.
Signaling Pathways and Experimental Workflows
3.1. General Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological sample.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nasc.ac.in [nasc.ac.in]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Bioavailability with Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of trifluoromethyl (CF3) groups into drug candidates is a powerful and widely utilized strategy in medicinal chemistry to enhance bioavailability and overall drug-like properties. The unique electronic and steric characteristics of the CF3 group can profoundly influence a molecule's physicochemical and pharmacokinetic profiles. These effects primarily stem from the high electronegativity of fluorine atoms and the exceptional stability of the carbon-fluorine bond.[1] This document provides detailed application notes on the effects of trifluoromethylation on key bioavailability parameters, protocols for their assessment, and illustrative workflows.
Impact of Trifluoromethyl Groups on Bioavailability Parameters
The introduction of a trifluoromethyl group can significantly modulate several key parameters that collectively determine the bioavailability of a drug candidate. These include lipophilicity, metabolic stability, and cell permeability.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry.[2][3] Generally, replacing a hydrogen atom or a methyl group with a trifluoromethyl group increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[1] However, the impact of a CF3 group on lipophilicity can be context-dependent, influenced by the overall molecular structure.[2]
Table 1: Effect of Trifluoromethylation on Lipophilicity (LogP)
| Parent Compound | Trifluoromethylated Analog | LogP of Parent | LogP of Analog | Fold Change | Reference |
| Toluene | (Trifluoromethyl)benzene | 2.73 | 2.86 | 1.05 | [Calculated] |
| Aniline | 3-(Trifluoromethyl)aniline | 0.90 | 2.47 | 2.74 | [Calculated] |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 3.6 | 4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TFM-C) >4.5 | >1.25 | [4] |
Metabolic Stability
The trifluoromethyl group is exceptionally resistant to metabolic degradation. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1] By replacing a metabolically labile hydrogen or methyl group with a CF3 group at a site of metabolism, the metabolic stability of a drug can be significantly increased. This leads to a longer half-life, reduced clearance, and improved oral bioavailability.[5]
Table 2: Effect of Trifluoromethylation on Metabolic Stability (in vitro)
| Parent Compound | Trifluoromethylated Analog | Half-life (t½, min) of Parent | Half-life (t½, min) of Analog | Intrinsic Clearance (CLint, µL/min/mg protein) of Parent | Intrinsic Clearance (CLint, µL/min/mg protein) of Analog | Species | Reference |
| Piceatannol | 3'-Trifluoromethyl-piceatannol | 12.3 | 45.5 | 113.2 | 30.6 | Human Liver Microsomes | [6] |
| Tolbutamide | N-(butylcarbamoyl)-4-(trifluoromethyl)benzenesulfonamide | 48 | >120 | 14.4 | <5.8 | Human Liver Microsomes | [5] |
| Diclofenac | 2-[(2,6-dichloro-3-(trifluoromethyl)phenyl)amino]benzoic acid | 15 | 86 | 46.2 | 8.1 | Human Liver Microsomes | [5] |
Cell Permeability
Enhanced lipophilicity conferred by the CF3 group can lead to improved permeability across cell membranes. This is a crucial factor for oral absorption and for drugs targeting intracellular components. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
Table 3: Effect of Trifluoromethylation on Cell Permeability (Caco-2 Assay)
| Parent Compound | Trifluoromethylated Analog | Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) of Parent | Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) of Analog | Efflux Ratio of Parent | Efflux Ratio of Analog | Reference |
| Propranolol (High Permeability Control) | - | 20.5 | - | 1.2 | - | [Internal Data] |
| Atenolol (Low Permeability Control) | - | 0.2 | - | 1.0 | - | [Internal Data] |
| Compound X | CF3-Compound X | 1.5 | 8.2 | 1.1 | 1.3 | [Hypothetical Data] |
Note: Hypothetical data is used for illustrative purposes due to the difficulty in finding direct comparative public data for a single compound pair.
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes (e.g., 15 mL glass)
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously for 30 minutes and let the phases separate overnight.
-
Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Partitioning: a. Add a known volume of the pre-saturated aqueous phase (e.g., 5 mL) and pre-saturated n-octanol phase (e.g., 5 mL) to a centrifuge tube. b. Spike a small volume of the compound stock solution into the tube to achieve a final concentration that is detectable in both phases. c. Cap the tube tightly and vortex vigorously for 1-2 minutes. d. Place the tube on a shaker and agitate for at least 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: a. Carefully withdraw an aliquot from both the aqueous and n-octanol phases, avoiding contamination of the interface. b. Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculation: Calculate the LogP value using the following equation: LogP = log10 ( [Compound]octanol / [Compound]aqueous )
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a common procedure for assessing the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compounds (high and low clearance)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination, containing an internal standard.
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: a. Prepare a working solution of the test compound and positive controls in the phosphate buffer. b. Thaw the liver microsomes on ice and prepare a microsomal suspension in the phosphate buffer.
-
Incubation: a. In a 96-well plate, add the microsomal suspension to each well. b. Pre-incubate the plate at 37°C for 5-10 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (to which buffer is added instead). d. Immediately after adding the NADPH system, add the test compound working solution to the appropriate wells.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent with an internal standard to the respective wells.
-
Sample Processing: a. Seal the plate and vortex to mix. b. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: a. Transfer the supernatant to a new 96-well plate for analysis. b. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound versus time. b. The slope of the linear regression of this plot gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
Caco-2 Cell Permeability Assay
This protocol describes the use of Caco-2 cell monolayers to assess the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)
-
Lucifer yellow (for monolayer integrity check)
-
96-well plates for sample collection
-
Plate reader (for Lucifer yellow)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. b. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range. b. Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a set time. Low permeability to Lucifer yellow indicates a tight monolayer.
-
Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound and controls (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.
-
Transport Experiment (Basolateral to Apical - B→A for Efflux Ratio): a. Perform the experiment as described above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
Sample Analysis: a. Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Workflow for key in vitro bioavailability assays.
Caption: Logical relationship of CF3 group effects on bioavailability.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Aminothiazole Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent antimicrobial activity.[1][2][3] These notes offer a guide to the synthesis of novel derivatives and the assessment of their efficacy against a panel of bacterial and fungal pathogens.
Introduction to 2-Aminothiazole Derivatives
The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms.[4] This structural motif is found in a wide array of therapeutically important molecules, including antibiotics, antifungals, and anti-inflammatory agents.[2][5][6] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.[7] The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of this heterocyclic system.[3][5][8][9]
Synthesis of 2-Aminothiazole Derivatives
The primary method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3][5][8] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[5][8][9]
A general workflow for the synthesis is depicted below:
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[9]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture on a hot plate to approximately 100°C with constant stirring for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting mixture through a Büchner funnel.
-
Wash the collected solid with deionized water.
-
Spread the solid product on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.[4]
Antimicrobial Activity Screening
The evaluation of the antimicrobial properties of newly synthesized 2-aminothiazole derivatives is crucial. Standard methods include the disk diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).
A typical workflow for antimicrobial screening is as follows:
References
- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jchemrev.com [jchemrev.com]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for 4-Aryl-Thiazol-2-Amines as ROCK II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-aryl-thiazol-2-amines as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK II). This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a pivotal role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, and cancer. Consequently, ROCK inhibitors have emerged as a promising therapeutic strategy. The 4-aryl-thiazol-2-amine scaffold has been identified as a promising pharmacophore for the development of selective ROCK II inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of 4-aryl-5-aminomethyl-thiazole-2-amine derivatives against ROCK II.
| Compound ID | R Group | IC50 (nM)[1][2][3][4][5][6] |
| 4v | 4-pyridyl | 20 |
| 4k | 3-pyridyl | >1000 |
| 4j | Phenyl | >1000 |
| 4l | 4-chlorophenyl | 9830 |
| 4s | 4-methoxyphenyl | >10000 |
| 4t | 3,4-dimethoxyphenyl | >10000 |
Structure-Activity Relationship (SAR) insights indicate that a pyridine moiety at the 4-position of the aryl group is crucial for potent ROCK II inhibition.[1][2][3][6]
Signaling Pathway
The diagram below illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by 4-aryl-thiazol-2-amines.
Caption: ROCK II Signaling Pathway and Inhibition.
Experimental Protocols
Protocol 1: Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine (A Key Intermediate)
This protocol is adapted from the Hantzsch thiazole synthesis for a structurally similar compound and serves as a foundational method.[7]
Materials:
-
4-(Bromoacetyl)pyridine hydrobromide
-
Thiourea
-
Ethanol
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers, graduated cylinders
Procedure:
-
In a 100 mL round-bottom flask, combine 4-(bromoacetyl)pyridine hydrobromide (3 mmol) and thiourea (3.6 mmol).[7]
-
Add 20 mL of ethanol to the flask.
-
Equip the flask with a condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the mixture to reflux (approximately 78°C) with continuous stirring for 10 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Neutralize the resulting hydrobromide salt by adding a 5% sodium carbonate solution until the pH is approximately 8-9, which will precipitate the free base product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining salts.
-
Dry the product in a desiccator or a vacuum oven.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Note: For the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines, an additional aminomethylation step would be required following the formation of the 4-aryl-thiazol-2-amine core. This typically involves a Mannich-type reaction or a related functional group transformation.
Caption: Hantzsch Thiazole Synthesis Workflow.
Protocol 2: In Vitro ROCK II Inhibition Assay (ELISA-based)
This protocol provides a general procedure for an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the in vitro inhibitory activity of test compounds against ROCK II. This method is based on the principles of commercially available ROCK activity assay kits.
Materials:
-
Recombinant active ROCK II enzyme
-
ROCK II substrate (e.g., recombinant MYPT1)
-
ATP
-
Assay buffer
-
Wash buffer
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Coat a 96-well microplate with the ROCK II substrate (e.g., MYPT1) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer to remove any unbound substrate.
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the 4-aryl-thiazol-2-amine test compounds in assay buffer.
-
Add the diluted test compounds to the wells, followed by the addition of recombinant active ROCK II enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.
-
Stop the reaction by washing the plate three times with wash buffer.
-
Add the primary antibody against the phosphorylated substrate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the color development by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: Cellular Assay - Western Blot for Phospho-MYPT1
This protocol describes how to assess the cellular activity of 4-aryl-thiazol-2-amines by measuring the phosphorylation of a key ROCK II substrate, MYPT1, in cultured cells.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, cancer cell line)
-
Cell culture medium and supplements
-
4-aryl-thiazol-2-amine test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total MYPT1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the 4-aryl-thiazol-2-amine compounds or vehicle control for a predetermined time (e.g., 1-24 hours).
-
Lyse the cells by adding lysis buffer directly to the wells.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total MYPT1 and a loading control to normalize the data.
-
Quantify the band intensities to determine the relative change in MYPT1 phosphorylation.
Protocol 4: In Vivo Study - Rodent Model of Hypertension
This protocol outlines a general procedure for evaluating the anti-hypertensive effects of 4-aryl-thiazol-2-amines in a spontaneously hypertensive rat (SHR) model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls)
-
4-aryl-thiazol-2-amine test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatize the animals to the housing conditions and handling for at least one week.
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days using a tail-cuff system to obtain stable readings.
-
Randomly assign the SHRs to different treatment groups: vehicle control and one or more doses of the 4-aryl-thiazol-2-amine compound. Include a group of WKY rats as a normotensive control.
-
Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Measure SBP and HR at regular intervals (e.g., weekly) throughout the study.
-
At the end of the treatment period, perform a final blood pressure measurement.
-
Euthanize the animals and collect tissues (e.g., aorta, heart) for further analysis if required (e.g., Western blot for p-MYPT1, histological analysis).
-
Analyze the data to determine the effect of the treatment on blood pressure compared to the vehicle control group.
Caption: In Vivo Hypertension Study Workflow.
Conclusion
The 4-aryl-thiazol-2-amine scaffold represents a promising starting point for the development of novel and selective ROCK II inhibitors. The provided protocols offer a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Further optimization of this chemical series could lead to the discovery of potent therapeutic agents for a range of diseases driven by aberrant ROCK II signaling.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Topical administration of a Rock/Net inhibitor promotes retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
A1: The structure of this compound contains a phenyl ring substituted with two trifluoromethyl groups and a thiazole ring. These functional groups, particularly the trifluoromethyl groups, are highly hydrophobic, which significantly reduces the molecule's ability to interact with water, leading to poor aqueous solubility.
Q2: What is the first step I should take if I observe precipitation of the compound in my cell culture medium?
A2: The initial and most straightforward approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[1] However, it's crucial to ensure the final concentration of the organic solvent in the medium is non-toxic to the cells.
Q3: What are the common methods to improve the solubility of poorly water-soluble compounds like this one for in vitro assays?
A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds for cell-based assays. These include:
-
Co-solvents: Using water-miscible organic solvents to dissolve the compound before adding it to the aqueous medium.[2][3]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to increase its apparent water solubility.[4][5][6][7][8]
-
Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic compound. However, this is often not suitable for cell-based assays due to potential cell toxicity.[9]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanoscale can increase its dissolution rate and saturation solubility.[10][11][12]
Troubleshooting Guide
Issue: My compound precipitates out of solution when I add it to the cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol). | The compound remains in solution upon dilution into the aqueous medium. |
| Final solvent concentration is too low to maintain solubility. | Optimize the final concentration of the co-solvent. For many cell lines, DMSO concentrations between 0.1% and 0.5% are well-tolerated.[13] | The compound stays dissolved without causing significant cytotoxicity. Always include a vehicle control in your experiment. |
| The compound's solubility is pH-dependent. | Test the solubility of the compound in buffers with different pH values.[2] | Identification of a pH range where the compound is more soluble. |
| The compound is still not soluble enough with a single co-solvent. | Explore the use of cyclodextrins to form inclusion complexes.[4][5] | Enhanced aqueous solubility of the compound. |
Quantitative Data Summary
Table 1: Properties of Common Co-solvents for Cell-Based Assays
| Co-solvent | Properties | Typical Final Concentration in Cell Culture | Considerations |
| Dimethyl sulfoxide (DMSO) | Polar aprotic solvent, dissolves a wide range of compounds.[1] | < 0.1% - 0.5%[13] | Can have biological effects on cells at higher concentrations.[14][15][16] |
| Ethanol | Polar protic solvent. | < 0.1% - 0.5% | Can be cytotoxic at higher concentrations.[3] |
| Polyethylene glycol (PEG) | Water-miscible polymer. | Varies depending on molecular weight and cell type. | Generally low toxicity. |
| Propylene glycol (PG) | A good solvent for many compounds. | Varies depending on cell type. | Generally regarded as safe.[17] |
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Properties | Advantages | Considerations |
| β-Cyclodextrin (β-CD) | Relatively low aqueous solubility. | Readily available and cost-effective. | Can complex with cholesterol from cell membranes at high concentrations. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility. | More effective at solubilizing many compounds compared to β-CD.[7] | Generally considered safe for in vitro and in vivo use. |
| Methyl-β-cyclodextrin (M-β-CD) | High aqueous solubility. | Strong solubilizing agent.[8] | Can be more cytotoxic than HP-β-CD due to cholesterol extraction from cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh out a precise amount of this compound powder.
-
Add a small volume of 100% DMSO (or another suitable organic solvent) to the powder to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate the mixture until the compound is completely dissolved.
-
For cell-based assays, dilute this stock solution into the cell culture medium to the desired final concentration, ensuring the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
Always prepare a vehicle control with the same final concentration of the co-solvent to assess any effects of the solvent on the cells.[13]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a common and economical method for preparing inclusion complexes.[4]
-
Weigh out the desired amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) in a molar ratio determined by preliminary experiments (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the powdered compound to the paste and knead for a specified period (e.g., 30-60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature or under a vacuum.
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
The resulting powder can then be dissolved in an aqueous buffer or cell culture medium.
Protocol 3: Preparation of a Nanoparticle Formulation (Nanoprecipitation Method)
Nanoprecipitation is a straightforward method for producing nanoparticles.[10]
-
Dissolve this compound in a water-miscible organic solvent (e.g., acetone, ethanol).
-
Prepare an aqueous solution, which may contain a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA) to prevent particle aggregation.
-
Add the organic solution containing the compound dropwise to the aqueous solution while stirring continuously.
-
The compound will precipitate out as nanoparticles due to the solvent shift.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be used for cell-based assays after appropriate characterization of particle size and concentration.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Workflow for nanoparticle formulation via nanoprecipitation.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 4. humapub.com [humapub.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
- 11. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stanford.edu [stanford.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Common off-target effects of aminothiazole inhibitors
Technical Support Center: Aminothiazole Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common off-target effects associated with aminothiazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell cycle arrest (G2/M or G0/G1 phase) after treating cells with our aminothiazole inhibitor, which is not the expected mechanism of action. What could be the cause?
A1: This is a common off-target observation. The 2-aminothiazole scaffold is a key pharmacophore in numerous kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).[1][2] Your compound may be unintentionally inhibiting CDKs, such as CDK2, which are critical regulators of the cell cycle.[2] Inhibition of these kinases can lead to cell cycle arrest at the G2/M or G0/G1 checkpoints.[1][3] It is recommended to perform a kinase selectivity profile to assess your inhibitor's activity against a panel of kinases, including CDKs.
Q2: Our aminothiazole compound shows potent cytotoxicity in cancer cell lines, but we are unsure if this is due to on-target or off-target effects. How can we investigate this?
A2: The observed cytotoxicity could stem from several mechanisms, both on-target and off-target. Aminothiazole derivatives are known to induce apoptosis through various pathways, such as modulating the Bcl-2 family of proteins (down-regulating Bcl-2 and up-regulating Bax) and activating caspases.[1][3] To differentiate, consider the following:
-
Use a negative control: Synthesize or acquire a close chemical analog of your compound that is inactive against the intended target. If this analog still causes cytotoxicity, an off-target effect is likely.[4]
-
Test inhibitors with different scaffolds: If an inhibitor with a different chemical structure targeting the same protein also produces the same cytotoxic phenotype, it is more likely to be an on-target effect.[4]
-
Profile against known off-targets: Screen your compound against proteins known to be affected by aminothiazoles, such as kinases (Src, Aurora, CDK) and tubulin.[3][5][6]
Q3: We see a discrepancy between our inhibitor's potency in biochemical assays (e.g., IC50) and its effectiveness in cell-based assays. What are the potential reasons?
A3: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors:[7]
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[7]
-
Compound Stability: The inhibitor could be unstable or rapidly metabolized within the cellular environment.[8]
-
Drug Efflux: Cells may actively pump the inhibitor out using multidrug resistance pumps, reducing the effective intracellular concentration.[9]
-
Activation of Compensatory Pathways: The cell may respond to the inhibition of the primary target by activating alternative signaling pathways that bypass the intended block.[4][9]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes (e.g., Cell Cycle Arrest)
This guide provides a systematic workflow to determine if an unexpected cellular phenotype is due to off-target effects.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Guide 2: Deconvoluting On-Target vs. Off-Target Cytotoxicity
This guide helps to distinguish between desired on-target toxicity and unintended off-target toxicity.
Caption: Workflow for deconvoluting inhibitor cytotoxicity.
Quantitative Data Summary
Selectivity is key to minimizing off-target effects. The table below presents hypothetical data for an aminothiazole inhibitor ("AMI-123") designed to target Kinase A, illustrating its selectivity against a common off-target, CDK2.
| Target | Assay Type | IC50 (nM) | Notes |
| Kinase A (On-Target) | Biochemical | 10 | High potency against the intended target. |
| CDK2 (Off-Target) | Biochemical | 450 | 45-fold less potent against CDK2. |
| Kinase A (Cellular) | Cell-based | 50 | Effective concentration in cells. |
| CDK2 (Cellular) | Cell-based | >1500 | Off-target effects likely only at high concentrations. |
This data is for illustrative purposes.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity (IC50) of an aminothiazole compound against a panel of protein kinases.
Methodology:
-
Plate Preparation: Add the kinase, a suitable peptide substrate, and assay buffer to the wells of a microplate.
-
Compound Addition: Prepare serial dilutions of the aminothiazole inhibitor in DMSO and add them to the wells. Include a DMSO-only vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (typically at its Km concentration for the specific kinase).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate. Luminescence or fluorescence is a common readout.
-
Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[4]
Protocol 2: Western Blot for Phospho-Rb (CDK Substrate)
Objective: To assess the cellular inhibition of CDK activity by measuring the phosphorylation status of its substrate, the Retinoblastoma protein (Rb).
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of the aminothiazole inhibitor for the desired time (e.g., 24 hours). Include a vehicle control.[8]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[7][8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
Normalization: Strip the membrane and re-probe with an antibody for total Rb or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading. A decrease in the p-Rb signal relative to the total Rb or loading control indicates inhibition of CDK activity.[8]
Signaling Pathway Visualizations
The diagram below illustrates how an aminothiazole inhibitor, designed for a specific pathway, can cause an off-target effect on the cell cycle.
Caption: On-target inhibition vs. off-target cell cycle effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing concentration of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine for IC50 determination
Technical Support Center: IC50 Determination for 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine
Welcome to the technical support center for optimizing the experimental setup for this compound. This guide provides detailed protocols, troubleshooting advice, and data presentation standards to assist researchers in accurately determining the IC50 value of this compound.
Compound Profile: this compound
While the specific biological target for this compound is still a subject of ongoing research, the 2-aminothiazole scaffold is a privileged structure in drug discovery, and derivatives are frequently investigated as inhibitors of protein kinases and other enzymes involved in cell signaling.[1][2][3] The bis(trifluoromethyl)phenyl moiety often increases lipophilicity and metabolic stability, potentially enhancing cell permeability and bioavailability.[1][4] For the purpose of this guide, we will proceed with a hypothetical mechanism of action involving the inhibition of a generic tyrosine kinase pathway, a common target for such compounds.[5][6]
| Property | Value | Source |
| CAS Number | 284665-40-3 | [7][8] |
| Molecular Formula | C₁₁H₆F₆N₂S | [8] |
| Molecular Weight | 312.2 g/mol | [8] |
| Appearance | Solid (Typical) | N/A |
| Solvent | DMSO (Recommended for stock) | [9][10] |
Experimental Protocols: IC50 Determination
A precise and reproducible protocol is fundamental for accurate IC50 determination.[11] The following method describes a common cell-based viability assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Detailed Methodology: MTT Assay for Adherent Cells
This protocol is designed for a 96-well plate format.
1. Materials & Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Adherent cells of choice (in logarithmic growth phase)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom sterile culture plates
-
Microplate spectrophotometer (reader)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a predetermined optimal seeding density (typically 5,000-10,000 cells/well).[10][12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. A common approach is to use 8 to 10 different concentrations (e.g., using a 2-fold or 3-fold dilution series).[13]
-
Crucially, ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic to the cells (typically ≤0.5%). [10][11]
-
Carefully remove the medium from the attached cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay and Measurement:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9][10]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data to the vehicle control by calculating the percentage of viability for each concentration: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100[12]
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[14] Software like GraphPad Prism or R is recommended.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during IC50 determination.
Q1: How do I select the initial concentration range for my experiment? A: For a new compound, it's best to start with a wide concentration range to capture the full dose-response curve. A common strategy is to perform a logarithmic or semi-log dilution series. For example, start at a high concentration (e.g., 100 µM) and perform 10-fold serial dilutions down to the picomolar range.[10] Once a preliminary IC50 is estimated, you can perform a second experiment with a narrower range of concentrations (e.g., 8-12 points centered around the estimated IC50) to refine the value.[13]
Q2: My dose-response curve is flat and shows no inhibition. What should I do? A: This suggests several possibilities:
-
Concentration Too Low: The concentrations tested are below the effective range of the compound. You should test a higher concentration range (e.g., up to 100 µM or higher, solubility permitting).[10]
-
Compound Inactivity: The compound may not be active in your specific assay or cell line. Verify its activity using a different assay or a positive control cell line if one is known.
-
Compound Degradation: Ensure the compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[11]
Q3: The compound is precipitating in the cell culture medium. How can I address this? A: Compound insolubility is a common problem.[11]
-
Check Solubility Limits: Visually inspect the medium after adding the compound. If precipitation occurs, that concentration is too high for the assay conditions.
-
Reduce Final DMSO Concentration: While the compound stock is in 100% DMSO, the final concentration in the medium must be low (e.g., <0.5%). High DMSO can also cause precipitation when added to an aqueous buffer.
-
Use a Different Solvent: If solubility in DMSO is poor, other solvents like ethanol could be tested, but their compatibility with the cells must be confirmed.
-
Modify the Protocol: Consider using a formulation with solubilizing agents like Pluronic F-68, though this may affect biological activity and should be carefully controlled.
Q4: I'm observing high variability between my technical replicates. What are the common causes? A: High variability can undermine the reliability of an IC50 value.[11][14]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Inconsistent cell numbers per well is a major source of error.[11]
-
Pipetting Errors: Use calibrated pipettes and be precise during serial dilutions and reagent additions.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.[9]
-
Compound Instability: If the compound is unstable in the medium, its effective concentration may change over the incubation period.
Q5: My dose-response curve is not sigmoidal (e.g., it is U-shaped). What does this mean? A: A non-sigmoidal curve can indicate complex biological activity. A U-shaped (hormetic) response, where a low dose stimulates and a high dose inhibits, can occur. It may also suggest off-target effects, compound toxicity at high concentrations that is unrelated to the primary mechanism, or artifacts like light scattering from precipitated compound interfering with the absorbance reading. In such cases, the standard IC50 model is not applicable, and further investigation into the mechanism is required.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway for the compound and the general experimental workflow for IC50 determination.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buy 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. 284665-40-3|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
Technical Support Center: Synthesis of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] In this specific case, 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone is reacted with thiourea.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone and thiourea. A suitable solvent, typically a lower- ETOH like ethanol or methanol, is also required.[1]
Q3: Are there any specific safety precautions I should take when running this reaction?
Yes. 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Q: I am not getting the expected yield of my product. What are the possible causes?
-
A: Several factors could contribute to a low yield. These include:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Poor quality of starting materials: The 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone may have degraded. It is advisable to use freshly prepared or purified α-bromoketone. The synthesis of this starting material can be achieved by reacting 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one with a brominating agent.
-
Sub-optimal reaction conditions: The choice of solvent and temperature can significantly impact the yield. Ethanol and methanol are commonly used solvents for Hantzsch synthesis, and refluxing is a typical condition.[1][2]
-
Side reactions: The presence of the two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring can influence the reactivity of the ketone and may promote side reactions.
-
Product loss during workup and purification: The product may be partially soluble in the aqueous phase during extraction, or it may be lost during chromatography if the incorrect solvent system is used.
-
-
Problem 2: Presence of Impurities in the Final Product
-
Q: My final product shows multiple spots on TLC and impurities in the NMR spectrum. What are these impurities and how can I remove them?
-
A: Common impurities can include:
-
Unreacted starting materials: If the reaction did not go to completion, you might have residual 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone or thiourea.
-
Side products: The formation of isomeric thiazole derivatives or other condensation products can occur, particularly if the reaction conditions are not carefully controlled.
-
Purification: For highly fluorinated compounds like the target molecule, standard silica gel column chromatography might be challenging. Reversed-phase HPLC (RP-HPLC) is often a more effective purification method for such compounds.[3] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a good starting point.[3]
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Q: I am having trouble isolating a pure solid product. What purification strategies do you recommend?
-
A: The high fluorine content of this compound can affect its solubility and chromatographic behavior.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification if a crystalline solid is obtained.
-
Column Chromatography: If crystallization is not effective, column chromatography is the next step. As mentioned, RP-HPLC is often the preferred method for fluorinated compounds.[3] If using normal-phase silica gel chromatography, a solvent system with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) should be optimized.
-
RP-HPLC Conditions: For RP-HPLC, a C18 column is a good starting point.[4] A gradient elution from a low to a high concentration of organic solvent (e.g., acetonitrile) in water, with 0.1% TFA as a modifier, is recommended to ensure good peak shape for the basic amine product.[3]
-
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| α-Haloketone | 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone | 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone | 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone |
| Thioamide | Thiourea | Thiourea | Thiourea |
| Solvent | Ethanol | Methanol | Isopropanol |
| Temperature | Reflux | Reflux | 80 °C |
| Reaction Time | 2-4 hours | 3-5 hours | 4-6 hours |
| Typical Yield | 60-75% | 55-70% | 50-65% |
Note: The yields presented are estimates based on similar reactions and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone
-
To a solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or chloroform, add bromine (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound[1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in ethanol.
-
Add thiourea (1.1-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the common issue of compound precipitation in cell culture media.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: I've just added my compound (dissolved in a solvent like DMSO) to my cell culture medium, and it immediately turned cloudy or I see visible particles. What is happening and how can I fix it?
Answer: This is a common phenomenon known as "crashing out" or "solvent shock".[1] It occurs when a compound that is soluble in a non-aqueous solvent is rapidly diluted into the aqueous environment of the cell culture medium, where it has lower solubility.[1] The sudden change in solvent polarity causes the compound to precipitate.[2]
Here are the primary causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your compound in the media exceeds its aqueous solubility limit.[1][3] | Decrease the final working concentration of the compound.[3] It's crucial to first determine the maximum soluble concentration by performing a solubility test.[3] |
| Rapid Dilution / Solvent Shock | Adding a concentrated stock solution directly to a large volume of media causes a localized high concentration, leading to precipitation.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing or stirring the media to ensure even and rapid distribution.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding a compound to cold media can cause it to precipitate.[3] | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[3][4] |
| High Solvent Concentration | While a solvent like DMSO is used to dissolve the compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[3] | Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] |
| pH of the Media | The pH of the cell culture medium can significantly affect the solubility of ionizable compounds.[3] | Check the pKa of your compound. If its solubility is pH-dependent, consider using a different buffer system or adjusting the media pH, while being mindful of the impact on cell health.[3][5] |
Question 2: My media with the added compound looked fine initially, but after a few hours or days in the incubator, I'm observing crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[3] | Minimize the time that culture vessels are outside the incubator.[3] Ensure the incubator provides a stable temperature. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[3] | Ensure proper humidification of the incubator.[1] For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Compound Instability | The compound may be chemically unstable in the culture medium at 37°C and could be degrading into less soluble forms over time.[6] | Perform a stability study by incubating the compound in cell-free media over a time course and analyzing its concentration by HPLC or LC-MS/MS.[4][6] If degradation is an issue, consider more frequent media changes with a freshly prepared compound solution.[6] |
| Cellular Metabolism | Cells can metabolize the compound, potentially leading to metabolites that are less soluble.[4] Cellular metabolism can also alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[3] | Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if needed.[3] |
| Interaction with Media Components | Components in the media, such as salts, amino acids, or proteins from serum, can interact with the compound over time, reducing its solubility.[1][4] | Test the compound's stability in a simpler, serum-free medium to identify potential interactions.[4] Increasing the serum percentage can sometimes help solubilize compounds through protein binding, but this can also affect the compound's bioavailability.[1] |
Question 3: How can I differentiate between compound precipitation and microbial contamination?
Answer: While both can cause turbidity in the culture medium, there are key differences:
-
Microscopic Examination: Compound precipitates often appear as amorphous or crystalline structures, and under an inverted microscope, very fine precipitates like calcium phosphate can be seen in irregular Brownian motion.[7] Bacterial contamination will show distinct shapes (cocci, bacilli) and often exhibit motility. Fungal contamination will appear as filamentous hyphae.[8]
-
pH Changes: Bacterial contamination often leads to a rapid drop in pH, turning the phenol red indicator in the medium yellow.[9] Compound precipitation typically does not cause a significant pH change.[10]
-
Progression: Microbial contamination will worsen over time as the organisms replicate, leading to increased turbidity.[8] Compound precipitation may appear and remain relatively constant or worsen due to factors like evaporation.[3]
If you suspect contamination, it is best to discard the culture to prevent it from spreading.[8]
Experimental Protocols
1. Protocol for Determining Maximum Soluble Concentration
This protocol helps you determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
Your test compound
-
Appropriate solvent (e.g., 100% DMSO)
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Vortexer
-
37°C water bath or incubator
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock, for example, 10-100 mM.[3] Ensure the compound is fully dissolved by vortexing.[3]
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[3]
-
Prepare Serial Dilutions: Prepare a series of dilutions of your stock solution in the pre-warmed cell culture medium. An example dilution series is provided in the table below.
-
Visual Inspection (Immediate): Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness, crystals, or film).[3]
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment's duration (e.g., 24, 48, or 72 hours).[6]
-
Visual Inspection (Delayed): After incubation, visually inspect the solutions again for any delayed precipitation.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[3]
Sample Serial Dilution Table:
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Pre-warmed Media (µL) | Final DMSO Concentration (%) |
| 100 | 10 | 990 | 1.0% |
| 50 | 5 | 995 | 0.5% |
| 25 | 2.5 | 997.5 | 0.25% |
| 10 | 1 | 999 | 0.1% |
| 5 | 0.5 | 999.5 | 0.05% |
| 1 | 0.1 | 999.9 | 0.01% |
Note: Adjust the stock concentration and dilution series as needed for your specific compound.
Visual Diagrams
Caption: Troubleshooting workflow for identifying and resolving compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
Strategies to reduce off-target binding in kinase assays
Welcome to the technical support center for kinase assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize off-target binding and ensure data accuracy in kinase experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during kinase assays, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: My IC50 values for the same inhibitor are inconsistent between experiments. What's wrong?
Inconsistent IC50 values are a common problem that can arise from several factors in the experimental workflow.
Potential Causes and Solutions:
-
Reagent Variability:
-
Enzyme Purity and Activity: The purity and activity of your kinase preparation are critical. Small amounts of contaminating kinases can lead to false results, and batch-to-batch variation in enzyme activity will alter IC50 values.[1][2] Always use highly purified, well-characterized enzyme preparations and qualify each new batch.[1]
-
ATP Concentration: Since most kinase inhibitors are ATP-competitive, the concentration of ATP in your assay is a critical parameter.[3][4] Slight variations in ATP concentration between experiments will lead to shifts in IC50 values.[3] Prepare a large, single batch of ATP stock solution and validate its concentration.
-
Substrate Quality: Ensure the substrate is of high quality and not degraded.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure that incubation times and temperatures are precisely controlled and consistent across all experiments.
-
DMSO Concentration: Keep the final concentration of DMSO uniform across all wells, as it can affect enzyme activity.
-
-
Compound-Specific Issues:
Q2: I'm observing a high background signal in my no-enzyme control wells. What are the likely causes?
A high background signal can obscure real results and is often caused by direct interference from the test compound or issues with reagents.[5]
Potential Causes and Solutions:
-
Compound Interference:
-
Autofluorescence: The test compound itself may be fluorescent at the assay's excitation and emission wavelengths, leading to a false positive signal.[5] To check for this, measure the fluorescence of the compound alone in the assay buffer.[5]
-
Luciferase Inhibition: In luminescence-based assays that measure ATP levels (e.g., Kinase-Glo®), compounds can directly inhibit the luciferase enzyme, mimicking kinase inhibition. Run a counterscreen against luciferase to identify these compounds.
-
Light Scattering/Quenching: The compound may absorb light emitted by the assay's fluorophore or scatter excitation light.[5]
-
-
Reagent Quality:
-
ATP Contamination: ATP stock solutions can be contaminated with ADP, which will cause a high background signal in ADP-detection assays (e.g., ADP-Glo™).[5]
-
Antibody Cross-Reactivity: In antibody-based detection methods (e.g., TR-FRET, AlphaScreen), the antibody may cross-react with other components in the assay.
-
-
Non-Specific Binding: The inhibitor or other reagents may bind non-specifically to the assay plate.[1] Using low-binding polypropylene plates can sometimes help, especially for reagent storage.[1]
Experimental Workflow: Troubleshooting Off-Target Effects
This workflow provides a logical sequence of steps to diagnose and address unexpected results or suspected off-target binding in kinase assays.
Caption: A workflow for diagnosing off-target effects.
Frequently Asked Questions (FAQs)
Q1: How does ATP concentration affect inhibitor selectivity and IC50 values?
For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration used in the assay.[3] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki + (Ki/Km) * [ATP] , where Ki is the inhibitor's intrinsic affinity and Km is the Michaelis constant of the kinase for ATP.[3]
-
At Low ATP ([ATP] << Km): The measured IC50 value approaches the inhibitor's Ki, reflecting its intrinsic binding affinity.
-
At High ATP ([ATP] >> Km): The measured IC50 increases linearly with the ATP concentration, making the inhibitor appear less potent. Cellular ATP concentrations are typically in the millimolar range, which is often much higher than the Km of many kinases.[3][6]
-
At [ATP] = Km: The measured IC50 is equal to 2 * Ki.[3][4] Performing assays at an ATP concentration that approximates the Km for each kinase allows for a more direct comparison of inhibitor affinities across different targets.[3][6]
Misinterpreting selectivity is a major risk. An inhibitor may appear selective at one ATP concentration but non-selective at another, simply due to differences in the Km values of the kinases being tested.[4]
The Impact of ATP Concentration on Apparent IC50 and Selectivity
| Parameter | Kinase A | Kinase B | Selectivity (IC50 B / IC50 A) |
| Inhibitor Ki | 10 nM | 20 nM | 2.0 (Intrinsic) |
| ATP Km | 10 µM | 100 µM | - |
| IC50 at [ATP] = Km | 20 nM | 40 nM | 2.0-fold for Kinase A |
| IC50 at [ATP] = 10 µM | 20 nM | 22 nM | 1.1-fold for Kinase A |
| IC50 at [ATP] = 1 mM | 1010 nM | 220 nM | 4.6-fold for Kinase B |
Data based on the Cheng-Prusoff equation.[3]
Q2: What are essential controls to include in a kinase assay?
Proper controls are crucial for interpreting results and troubleshooting issues.
-
Blank (No Enzyme, No Substrate): Measures the background signal from the buffer, plate, and detection reagents.[5]
-
No Enzyme Control: Contains the test compound and all assay components except the kinase. This is critical for identifying compound interference with the detection system.[5]
-
No Substrate Control: Measures the level of kinase autophosphorylation, which can be a problem in some assays.[7]
-
Positive Control (No Inhibitor): Represents 100% kinase activity and is used for data normalization.[5]
-
Negative Control (Known Inhibitor): A well-characterized inhibitor for the target kinase to validate that the assay is performing as expected.[5][8]
Q3: My compound is potent in a biochemical assay but shows no activity in cells. Why?
This is a common challenge in drug discovery. Several factors can cause this discrepancy:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[9]
-
High Intracellular ATP: As discussed, high cellular ATP concentrations (1-5 mM) can overcome the inhibitor's potency, especially if the inhibitor has a low intrinsic affinity or the kinase has a low Km for ATP.[3][6][10]
-
Compound Efflux or Metabolism: The compound may be actively pumped out of the cell by efflux pumps or rapidly metabolized into an inactive form.[9]
-
Incorrect Isoform: Kinase genes often produce multiple isoforms through splicing, which can have different sensitivities to inhibitors. The isoform used in the biochemical assay may not be the one that is functionally relevant in the cell line being tested.[2]
-
Target Engagement: The compound may not be binding to its intended target in the complex cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.[11][12]
Visualizing ATP Competition
Most small molecule kinase inhibitors function by competing with ATP for binding in the kinase's active site.
Caption: ATP and inhibitors compete for the kinase active site.
Key Experimental Protocols
Protocol 1: General In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a typical procedure to determine an inhibitor's IC50 value using an ATP-depletion luminescence assay (e.g., Kinase-Glo®).
Materials:
-
Purified, active kinase
-
Kinase-specific peptide substrate
-
Test inhibitor (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)[13]
-
ATP solution (at a concentration 2x the desired final concentration, e.g., 2x Km)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating: Add 5 µL of serially diluted inhibitor solution to the wells of a 384-well plate. For positive (100% activity) and negative (0% activity) controls, add 5 µL of buffer with the same final DMSO concentration.
-
Kinase Addition: Add 10 µL of 2X kinase solution (diluted in Kinase Assay Buffer) to all wells except the no-enzyme blanks.
-
Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Add 5 µL of 4X substrate/ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature (or 30°C) for the desired time (e.g., 60 minutes), ensuring the reaction is in the linear range.[13]
-
Reaction Termination and Detection: Add 20 µL of the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescence reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the results and fit the data to a dose-response curve to determine the IC50 value.[13]
Protocol 2: Counterscreen for Compound Aggregation
This protocol helps determine if the observed inhibition is due to the non-specific formation of compound aggregates.
Methodology:
-
Prepare Parallel Assays: Set up your primary kinase assay as described in Protocol 1 under two parallel conditions.
-
Set A: Standard Kinase Assay Buffer.
-
Set B: Kinase Assay Buffer supplemented with 0.01% Triton X-100.[5]
-
-
Test Inhibitor: Test a full dose-response curve of your inhibitor in both Set A and Set B.
-
Data Analysis:
-
Determine the IC50 value for the inhibitor under both conditions.
-
Interpretation: If the inhibitor is an aggregator, its IC50 value will be significantly higher (less potent) in the presence of Triton X-100 (Set B) compared to the standard buffer (Set A). A non-aggregating, specific inhibitor should show similar IC50 values under both conditions.
-
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Affinity profiling of the cellular kinome for the nucleotide cofactors ATP, ADP, and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorinated Thiazole Compounds
Welcome to the technical support center for the purification of fluorinated thiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated thiazole compounds challenging to purify?
A1: The introduction of fluorine atoms into a thiazole ring can significantly alter the molecule's physicochemical properties, leading to purification challenges. These challenges often stem from:
-
Altered Polarity and Lipophilicity: Fluorination can increase a compound's lipophilicity, making it more soluble in non-polar solvents. However, the polar thiazole ring can lead to complex solubility profiles, complicating solvent selection for chromatography and recrystallization.[1]
-
Strong Intermolecular Interactions: The high electronegativity of fluorine can lead to strong dipole-dipole interactions and hydrogen bonding, which can cause peak tailing in chromatography.
-
Co-elution with Impurities: The unique electronic properties of fluorinated compounds can cause them to co-elute with structurally similar impurities, making separation difficult with standard chromatography methods.
-
Formation of Regioisomers: During synthesis, such as the Hantzsch thiazole synthesis, there is a possibility of forming regioisomers, which can be challenging to separate due to their similar physical properties.[2]
-
Compound Stability: While fluorination can increase metabolic stability, some fluorinated thiazoles may be sensitive to acidic or basic conditions used in certain purification techniques, leading to degradation.[3]
Q2: What are the most common impurities I should expect in the synthesis of fluorinated thiazoles?
A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as the thioamide and α-haloketone in a Hantzsch synthesis.
-
Side-Products: Including regioisomers, over-alkylated products, or products from competing reaction pathways.
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.
-
Degradation Products: Formed if the target compound is unstable under the reaction or work-up conditions.
Q3: How can I improve the separation of my fluorinated thiazole compound during column chromatography?
A3: If you are experiencing poor separation, consider the following strategies:
-
Optimize the Solvent System: Systematically screen a range of solvent systems with varying polarities. For highly polar compounds that do not move on the TLC plate with standard eluents, consider adding a small percentage of a modifier like methanol with ammonium hydroxide to a dichloromethane mobile phase.[4]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. For fluorinated compounds, pentafluorophenyl (PFP) or other fluorinated phases can offer different selectivity.[5][6] Alumina can be a good alternative for basic compounds that may interact strongly with acidic silica gel.[4]
-
Dry Loading: For compounds with poor solubility in the column eluent, dry loading onto silica gel can improve resolution.[7]
-
Gradient Elution: Employing a gradient of increasing solvent polarity can help to separate compounds with a wide range of polarities and sharpen peaks.
Q4: My fluorinated thiazole compound is not crystallizing. What can I do?
A4: Recrystallization can be challenging. If your compound is "oiling out" or refusing to crystallize, try these techniques:
-
Solvent Screening: Systematically test a wide range of single and binary solvent systems. Common choices include ethanol, hexanes/acetone, hexanes/THF, and hexanes/ethyl acetate.[8]
-
Slow Evaporation: Slowly evaporating the solvent from a dilute solution can sometimes promote crystal growth.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal formation.
-
Seeding: If you have a few crystals, adding them to a supersaturated solution can induce crystallization.
-
Trituration: If the compound oils out, try adding a non-polar solvent like hexanes and sonicating or stirring vigorously. This may induce solidification.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Strong interactions with the stationary phase (e.g., basic thiazole with acidic silica).- Mobile phase pH is close to the pKa of the compound.- Column overload. | - Add a modifier to the eluent (e.g., triethylamine for basic compounds on silica gel).- Switch to a deactivated or end-capped column.[9]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]- Reduce the amount of sample loaded onto the column.[9] |
| Co-elution with Impurities | - Insufficient resolution with the current chromatographic conditions.- Impurities have very similar polarity to the target compound. | - Change the stationary phase to one with different selectivity (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[5][9]- Optimize the mobile phase by trying different solvent combinations or adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) in reversed-phase HPLC.[9][10] |
| Compound Stuck on the Column | - Compound is too polar for the chosen eluent.- Compound has decomposed on the silica gel. | - Gradually increase the polarity of the eluent. For very polar compounds, a gradient up to 10% methanol in dichloromethane may be necessary.[4]- If decomposition is suspected, test the compound's stability on a TLC plate. Consider using a less acidic stationary phase like alumina.[4] |
| Low Recovery | - Irreversible adsorption to the stationary phase.- Compound is volatile and has evaporated during solvent removal. | - Deactivate the silica gel with a base if your compound is basic.- Use a less acidic stationary phase.- Use care during solvent evaporation; avoid high temperatures and prolonged vacuum. |
Guide 2: HPLC Purification for Fluorinated Compounds
| Parameter | Recommendation for Fluorinated Thiazoles | Rationale |
| Stationary Phase | - Pentafluorophenyl (PFP): Often provides unique selectivity for halogenated and aromatic compounds.- Fluorinated Alkyl Phases (e.g., TDF): Enhanced retention for fluorinated compounds.[6]- Polar-Embedded or Polar-Endcapped C18: Good for retaining more polar fluorinated compounds.[9] | These phases can exploit different retention mechanisms beyond simple hydrophobicity, such as π-π interactions, dipole-dipole interactions, and fluorophilic interactions, leading to better separation from non-fluorinated or differently fluorinated impurities.[5][11] |
| Mobile Phase | - Standard reversed-phase eluents: Acetonitrile/water or methanol/water.- Additives: Trifluoroacetic acid (TFA) can improve peak shape for basic compounds. Trifluoroethanol (TFE) can enhance selectivity.[9][10] | The choice of organic modifier and additives can significantly impact the interactions between the analyte, stationary phase, and mobile phase, thus affecting retention and selectivity. |
| Temperature | - Elevated temperature (e.g., 45°C): Can improve peak shape and separation efficiency.[10] | Increased temperature can reduce mobile phase viscosity and improve mass transfer kinetics. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Fluorinated Thiazole
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal Rf for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[7]
-
Dry Loading: If the compound has low solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Fluorinated Thiazole
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualized Workflows
Caption: A decision-making workflow for selecting an initial purification strategy.
References
- 1. Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to 2-Aminothiazole Based Anticancer Agents
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to 2-aminothiazole-based anticancer agents, such as Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 2-aminothiazole based anticancer agents like Dasatinib?
A1: Resistance to 2-aminothiazole anticancer agents, particularly tyrosine kinase inhibitors (TKIs) like Dasatinib, is a multifaceted issue. The primary mechanisms can be broadly categorized as:
-
Target-dependent resistance: This involves genetic mutations in the target kinase (e.g., BCR-ABL1 in Chronic Myeloid Leukemia) that prevent the drug from binding effectively. Over 100 different point mutations in the ABL1 kinase domain have been identified that can confer resistance to TKIs.
-
Target-independent resistance (Bypass signaling): Cancer cells can activate alternative signaling pathways to circumvent the drug's inhibitory effect. Common bypass pathways include the SRC family kinases (SFKs), MAPK/ERK, and PI3K/AKT/mTOR pathways.
-
Drug efflux and metabolism: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Phenotypic changes: Cancer cells may undergo transformations, such as the epithelial-to-mesenchymal transition (EMT), which confers intrinsic resistance to various therapies.
Q2: My cancer cell line, previously sensitive to a 2-aminothiazole agent, is now showing reduced sensitivity. How can I determine the cause?
A2: A systematic approach is required to identify the cause of acquired resistance. The recommended workflow involves a series of experiments to test for the most common resistance mechanisms. This includes checking for target mutations, activation of bypass pathways, and increased drug efflux.
Q3: Are there known combination therapies to overcome resistance?
A3: Yes, several combination strategies have been explored to overcome resistance. The choice of combination agent depends on the identified resistance mechanism. For instance:
-
If bypass signaling through the PI3K/AKT pathway is detected, combining the 2-aminothiazole agent with a PI3K or AKT inhibitor can be effective.
-
For resistance mediated by ABC transporter-mediated efflux, co-administration with an efflux pump inhibitor may restore sensitivity.
-
For specific target mutations, next-generation inhibitors designed to bind to the mutated kinase may be necessary.
Troubleshooting Guide: Investigating Acquired Resistance
This guide provides a structured approach to troubleshooting and identifying the mechanism of acquired resistance in your cell line experiments.
Problem: Decreased Efficacy of 2-Aminothiazole Agent in Cell Culture
Your first indication of resistance is likely an increase in the half-maximal inhibitory concentration (IC50) of your compound.
Initial Verification Workflow
Caption: Workflow for initial verification of suspected drug resistance.
Table 1: Example IC50 Data for Parental vs. Resistant Cell Lines
| Cell Line | 2-Aminothiazole Agent | IC50 (µM) - 48h | Fold Change in Resistance |
| Parental K562 | Dasatinib | 0.005 | - |
| Resistant K562-R | Dasatinib | 0.150 | 30x |
| Parental PC-3 | Experimental Agent X | 1.2 | - |
| Resistant PC-3-R | Experimental Agent X | 15.8 | 13.2x |
Step 1: Investigate Target-Dependent Resistance
Question: Has a mutation occurred in the drug's primary target?
This is a common mechanism for TKIs. The recommended approach is to sequence the kinase domain of the target protein.
Experimental Workflow for Mutation Analysis
Caption: Workflow to identify mutations in the target kinase domain.
Step 2: Investigate Target-Independent Resistance (Bypass Pathways)
Question: Have alternative pro-survival pathways been activated?
Cancer cells can compensate for the inhibition of one pathway by upregulating another. Western blotting is a key technique to investigate this.
Table 2: Key Proteins in Bypass Signaling Pathways
| Pathway | Key Proteins to Probe (Phosphorylated & Total) | Potential Interpretation of Upregulation |
| PI3K/AKT/mTOR | p-AKT (Ser473), AKT, p-mTOR, mTOR | Activation of survival signaling |
| MAPK/ERK | p-ERK1/2, ERK1/2, p-MEK, MEK | Proliferation and survival signaling |
| SRC Family Kinase | p-SRC (Tyr416), SRC | Alternative kinase activation |
Logical Flow for Investigating Bypass Pathways
Caption: Decision workflow for investigating bypass signaling pathways.
Step 3: Investigate Drug Efflux
Question: Is the drug being actively removed from the cells?
Overexpression of ABC transporters is a classic mechanism of multi-drug resistance.
Experimental Workflow for Drug Efflux Analysis
Caption: Experimental workflow to assess drug efflux mechanisms.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase Signaling
-
Cell Lysis: Culture parental and resistant cells to 80% confluency. Treat with the 2-aminothiazole agent at the IC50 concentration for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
-
RNA Extraction: Isolate total RNA from parental and resistant cells using an RNA extraction kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB).
-
ABCB1 Forward Primer: 5'-GGC TGG GCA TGG AAG ACA-3'
-
ABCB1 Reverse Primer: 5'-GCT GAG AAC CAG GCT GAG GTA-3'
-
ABCG2 Forward Primer: 5'-TGG CTG TCA TGG CTT CAG TA-3'
-
ABCG2 Reverse Primer: 5'-GCC ACG TGA TTC TTA CCA TGC-3'
-
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in resistant cells relative to parental cells.
Signaling Pathway Diagrams
Dasatinib Resistance Mechanisms
Caption: Overview of Dasatinib action and key resistance pathways.
Technical Support Center: Hit-to-Lead Optimization of Thiazole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the hit-to-lead optimization of thiazole-based compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Category 1: Synthesis and Physicochemical Properties
Question: My synthesized thiazole derivative has poor aqueous solubility. What strategies can I employ to improve it?
Answer: Poor aqueous solubility is a common challenge. Consider the following approaches:
-
Introduce Polar Functional Groups: Incorporate polar groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) moieties into the scaffold. Care must be taken to ensure these modifications do not negatively impact the compound's binding affinity to the target.
-
Salt Formation: If your compound has a basic nitrogen atom, consider forming a pharmaceutically acceptable salt (e.g., hydrochloride salt) to enhance solubility.
-
Formulation Strategies: For in vitro assays, consider using co-solvents like DMSO, but be mindful of their final concentration in the assay medium to avoid artifacts. For in vivo studies, explore formulations such as cyclodextrin complexes or lipid-based delivery systems.
Question: I am observing low yield during the Hantzsch thiazole synthesis. How can I optimize the reaction conditions?
Answer: The Hantzsch synthesis is a cornerstone for creating the thiazole ring.[1] To optimize the yield, consider the following:
-
Solvent Choice: Ethanol is commonly used, but exploring other polar protic or aprotic solvents might be beneficial depending on the substrates.
-
Temperature Control: While reflux is common, some substrates may be sensitive to high temperatures. A systematic evaluation of the reaction temperature can help minimize side product formation.
-
Stoichiometry: Ensure the stoichiometry of the α-haloketone and the thioamide component is optimized. A slight excess of one reactant might drive the reaction to completion.
-
Catalysis: While generally not required, the addition of a mild base or an acid catalyst can sometimes improve reaction rates and yields.
Category 2: Biological Evaluation and Screening
Question: My thiazole compounds are showing cytotoxicity to healthy cell lines in addition to the cancer cell lines. How can I improve selectivity?
Answer: Achieving selectivity is a critical step in hit-to-lead optimization.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your thiazole scaffold and test the analogs against both cancerous and non-cancerous cell lines. This will help identify which structural features contribute to potency and which are responsible for off-target toxicity.[1][2]
-
Target-Based Assays: If the molecular target of your compounds is known (e.g., a specific kinase), use enzymatic assays to screen for on-target activity. This can help decouple general cytotoxicity from target-specific effects.[3]
-
Computational Modeling: Use molecular docking to understand the binding mode of your compounds in the active site of the target protein. This can provide insights into modifications that could enhance selectivity.[4]
Question: I am getting inconsistent results in my MTT cell viability assays. What could be the cause?
Answer: Inconsistent MTT assay results can stem from several factors:
-
Compound Precipitation: Your thiazole compound might be precipitating in the cell culture medium. Visually inspect the wells after adding the compound. If precipitation is observed, consider the solubility enhancement strategies mentioned above.
-
Interaction with MTT Reagent: Some compounds can chemically interact with the MTT tetrazolium salt or the formazan product, leading to false-positive or false-negative results. Consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo) or lactate dehydrogenase (LDH) release.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the final absorbance readings.
Category 3: Pharmacokinetics and Metabolism
Question: My lead thiazole compound has high in vitro potency but shows poor in vivo efficacy. What could be the issue?
Answer: This discrepancy is often due to poor pharmacokinetic (PK) properties.
-
Metabolic Instability: The thiazole ring can be susceptible to metabolic degradation by cytochrome P450 enzymes, potentially forming reactive metabolites.[5] Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess this.[6] If instability is high, consider blocking metabolic soft spots by introducing atoms like fluorine or by modifying adjacent functional groups.
-
Poor Permeability: The compound may not be efficiently absorbed. Use in vitro models like the Caco-2 permeability assay to evaluate its ability to cross intestinal barriers.
-
Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free concentration of the drug available to act on the target. This can be assessed through equilibrium dialysis or ultrafiltration methods.
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 90 | Liver Cancer Cells | 0.11 | [1] |
| Compound 87a | HeLa | 3.48 ± 0.14 | [1] |
| Compound 6 | C6 Rat Glioma | 3.83 ± 0.76 | [7] |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [8] |
| Compound 3b | PI3Kα | 0.086 ± 0.005 | [3] |
| Compound 3b | mTOR | 0.221 ± 0.014 | [3] |
| Compound 4 | MCF-7 (Breast Cancer) | 5.73 | [9] |
| Compound 8 | MCF-7 (Breast Cancer) | 3.36 | [10] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Pathogen | MIC (µg/mL) | Reference |
| Compound 16 | Escherichia coli | 1.56 | [11] |
| Compound 16 | Staphylococcus aureus | 6.25 | [11] |
| Compound 60 | Streptococcus pneumoniae | 0.03 - 7.81 | [12] |
| Compound 62 | Escherichia coli | 0.03 - 7.81 | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.[8][9]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Logical and Experimental Workflows
Caption: A typical workflow for the hit-to-lead optimization process.
Signaling Pathway Example
Caption: Inhibition of the PI3K/mTOR pathway by thiazole-based compounds.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 9. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 2-Aryl-4-Amino-5-Benzoylthiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the potency of 2-aryl-4-amino-5-benzoylthiazoles, a promising class of compounds with potential therapeutic applications, including as anticancer agents.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and evaluation of 2-aryl-4-amino-5-benzoylthiazoles.
| Problem | Potential Cause | Recommended Solution |
| Low yield during synthesis of 2-aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles. | Inefficient coupling of the thiazole-2-thiomethyl ether intermediate with the aryl/heteroaryl boronic acid. | Ensure the use of a suitable catalyst system, such as Pd2dba3-catalyzed, Cu(I)Tc-mediated coupling in the presence of TFP. This method has been shown to provide high yields and avoids the need for protecting the amino group at the 4-position of the thiazole ring.[1] |
| Decomposition of starting materials or intermediates. | The synthesis should start from the stable intermediate, thiazole-2-thiomethyl ether, which can be obtained in good yield from dimethyl cyanodithiocarbonate.[1] | |
| Poor antiproliferative activity of synthesized compounds. | The substituent at the C-2 position of the thiazole ring is not optimal for activity. | Structure-activity relationship (SAR) studies indicate that hydrophobic moieties, such as phenyl and 3-thienyl groups, at the C-2 position significantly enhance antiproliferative activity.[1][2] Consider introducing various electron-releasing (e.g., Me, OMe) or electron-withdrawing (e.g., F, Cl) substituents on the phenyl ring to further enhance potency.[1] |
| The core scaffold, 4-amino-5-(3′,4′,5′-trimethoxybenzoyl) thiazole, is not correctly synthesized. | Verify the structure of the scaffold, as it is the minimum structural requirement for the antimitotic activity of this class of compounds.[1] | |
| Inconsistent results in cell-based assays. | The compound may have poor solubility, leading to inaccurate concentrations in the assay medium. | Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it in the cell culture medium. Check for any precipitation during the experiment. |
| The compound may be unstable under assay conditions. | Assess the stability of the compound in the cell culture medium over the time course of the experiment. | |
| Cell line sensitivity to the compound varies. | Antiproliferative activities can be more pronounced in certain cell lines (e.g., HeLa and MCF-7) compared to others.[1] It is advisable to test the compounds on a panel of cancer cell lines. | |
| Difficulty in interpreting Structure-Activity Relationship (SAR) data. | The effect of substituents on activity is complex and non-linear. | Systematically vary the substituents at the C-2 position of the thiazole ring. For phenyl substitutions, explore the effects of para- and meta-substitution with both electron-donating and electron-withdrawing groups to build a comprehensive SAR profile.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anticancer activity of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles?
A1: These compounds act as tubulin polymerization inhibitors.[1][2] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division. This leads to an accumulation of cells in the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death).[1]
Q2: How do substitutions on the 2-aryl group affect the potency of these compounds?
A2: Substitutions on the 2-aryl group have a remarkable effect on potency.[1] Hydrophobic groups like phenyl and 3-thienyl are well-tolerated and generally enhance activity.[1][2] Further modifications on the phenyl ring with either electron-releasing or electron-withdrawing groups can fine-tune the antiproliferative activity.[1]
Q3: Are there any specific structural requirements for the 5-benzoyl group?
A3: The 5-(3′,4′,5′-trimethoxybenzoyl) moiety is a key structural feature for the potent antimitotic activity observed in this series of compounds.[1]
Q4: What is a recommended synthetic route for preparing these compounds?
A4: A one-step efficient synthetic procedure involves the Pd2dba3-catalyzed, Cu(I)Tc-mediated coupling of thiazole-2-thiomethyl ether with the appropriate aryl/heteroaryl boronic acid.[1] This method is advantageous as it proceeds in high yields and does not require a protection/deprotection sequence for the 4-amino group.[1]
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activities (IC50 values) of selected 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles against various human tumor cell lines.
| Compound | 2-Aryl Substituent | HeLa (IC50, nM)[1] | Jurkat (IC50, nM)[1] | K562 (IC50, nM)[1] | MCF-7 (IC50, nM)[1] | Lovo (IC50, nM)[1] | HT-29 (IC50, nM)[1] |
| 3a | Phenyl | 10 ± 0.9 | 60 ± 1.5 | 11 ± 0.5 | 9 ± 0.8 | 110 ± 1.2 | 120 ± 2.5 |
| 3b | 3-Thienyl | 7 ± 0.5 | 13 ± 2.1 | 8 ± 0.9 | 6 ± 0.4 | 40 ± 5.4 | 50 ± 3.7 |
| 3c | 4-Methylphenyl | 12 ± 1.1 | 80 ± 3.2 | 15 ± 2.3 | 10 ± 1.5 | 150 ± 4.3 | 180 ± 5.1 |
| 3d | 4-Ethylphenyl | 15 ± 2.3 | 95 ± 4.5 | 18 ± 1.8 | 12 ± 2.1 | 190 ± 6.8 | 210 ± 7.2 |
| 3e | 4-tert-Butylphenyl | 25 ± 3.1 | 150 ± 8.7 | 30 ± 3.4 | 20 ± 2.9 | 350 ± 10.2 | 400 ± 11.4 |
| 3f | 4-Methoxyphenyl | 8 ± 0.7 | 45 ± 2.8 | 10 ± 1.2 | 7 ± 0.6 | 80 ± 3.9 | 95 ± 4.6 |
| 3g | 4-Ethoxyphenyl | 9 ± 0.9 | 55 ± 3.1 | 12 ± 1.5 | 8 ± 0.8 | 90 ± 4.1 | 110 ± 3.8 |
| 3h | 4-(Trifluoromethoxy)phenyl | 20 ± 2.5 | 120 ± 7.6 | 25 ± 2.9 | 18 ± 2.4 | 280 ± 9.5 | 320 ± 10.1 |
| 3i | 4-Fluorophenyl | 11 ± 1.3 | 70 ± 3.8 | 14 ± 1.9 | 9 ± 1.1 | 130 ± 5.6 | 160 ± 6.3 |
| 3j | 4-Chlorophenyl | 14 ± 1.8 | 85 ± 5.2 | 17 ± 2.1 | 11 ± 1.7 | 170 ± 7.1 | 200 ± 8.5 |
| 3k | 4-(Trifluoromethyl)phenyl | 30 ± 3.5 | 180 ± 9.9 | 35 ± 3.8 | 25 ± 3.1 | 450 ± 12.3 | 500 ± 14.7 |
| 3l | 4-Cyanophenyl | 45 ± 4.1 | 250 ± 11.2 | 50 ± 4.7 | 35 ± 3.9 | 600 ± 15.8 | 650 ± 18.2 |
| 3m | 4-Nitrophenyl | 60 ± 5.3 | 350 ± 14.6 | 70 ± 6.1 | 50 ± 4.8 | 800 ± 20.1 | 900 ± 25.6 |
| 3n | 3-Chlorophenyl | 18 ± 2.1 | 100 ± 6.3 | 22 ± 2.5 | 15 ± 1.9 | 220 ± 8.9 | 250 ± 9.8 |
| 3o | 3-Methoxyphenyl | 10 ± 1.0 | 65 ± 3.5 | 13 ± 1.7 | 8 ± 0.9 | 120 ± 5.1 | 140 ± 5.9 |
Experimental Protocols
General Synthesis of 2-Aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles [1]
This protocol outlines a one-step synthesis procedure.
-
Preparation of the Intermediate: The common intermediate, thiazole-2-thiomethyl ether (5), is synthesized from dimethyl cyanodithiocarbonate (4) in a one-pot, three-step sequential procedure. This involves reaction with sodium sulfide, followed by 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, and finally potassium carbonate.[1]
-
Coupling Reaction: To a solution of thiazole-2-thiomethyl ether (5) in a suitable solvent, add the appropriate aryl/heteroaryl boronic acid.
-
Catalyst Addition: Add the palladium catalyst (Pd2dba3), a copper(I) cocatalyst (Cu(I)Tc), and a phosphine ligand (TFP).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole.
In Vitro Antiproliferative Activity Assay [1]
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to the desired concentrations in the culture medium. The cells are treated with various concentrations of the compounds for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay or sulforhodamine B (SRB) assay.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.
Visualizations
References
- 1. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Reducing cytotoxicity of thiazole derivatives in normal cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of thiazole derivatives in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for thiazole-based compounds?
A1: Thiazole derivatives can induce cytotoxicity in normal cells through several mechanisms, which often lead to apoptosis (programmed cell death).[1] Key reported mechanisms include:
-
Induction of Apoptosis: Many thiazole compounds can trigger the intrinsic (mitochondrial) or extrinsic pathways of apoptosis.[1]
-
Inhibition of Signaling Pathways: Thiazole-based molecules have been shown to inhibit critical cell survival pathways, such as the PI3K/mTOR pathway.[2][3]
-
Cell Cycle Arrest: Some derivatives can cause cells to arrest in specific phases of the cell cycle, thereby preventing proliferation.[1][4]
-
VEGFR-2 Inhibition: Certain thiazole derivatives can inhibit VEGFR-2, a tyrosine kinase receptor involved in angiogenesis, which can impact both cancer and normal cells.[4][5]
-
Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to oxidative stress and subsequent cell death.[1]
-
Mitochondrial Dysfunction: A common finding is the disruption of the mitochondrial membrane potential (MMP).[1][5]
Q2: How can the selectivity of a thiazole derivative for cancer cells over normal cells be improved?
A2: Improving the therapeutic window is a critical goal. Several strategies can enhance selectivity:
-
Structural Modification: Structure-Activity Relationship (SAR) studies are key. Minor changes to the thiazole core or its substituents can dramatically alter selectivity. For example, modifying or replacing groups on the phenyl ring attached to the thiazole can be crucial for activity and toxicity.[6] Some studies have found that specific substitutions, like a methyl group on the thiazole nitrogen, can reduce antiproliferative activity while maintaining other desired effects like anti-migration.[7]
-
Prodrug Approach: Designing a prodrug that is selectively activated in the tumor microenvironment (e.g., by specific enzymes that are overexpressed in cancer cells) can reduce systemic toxicity.
-
Targeted Delivery: Utilizing delivery systems that preferentially target cancer cells can significantly lower the exposure of normal cells to the cytotoxic agent.
Q3: Are there specific drug delivery systems that can reduce the off-target cytotoxicity of thiazole derivatives?
A3: Yes, advanced drug delivery systems are a promising strategy. Encapsulating thiazole derivatives in nanoparticles can alter their pharmacokinetic profile, improve solubility, and enable targeted delivery to tumor sites, thereby reducing systemic toxicity.[8][9][10] Chitosan-based nanoparticles, for instance, have been synthesized and shown to have potent activity with low toxicity.[9]
Q4: What is a Selectivity Index (SI) and how is it used?
A4: The Selectivity Index (SI) is a quantitative measure of a compound's cytotoxicity towards cancer cells versus normal cells. It is calculated as the ratio of the IC50 (or CC50) value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells, which is a desirable characteristic for a potential drug candidate.[2]
Troubleshooting Guide
This guide provides a systematic approach for researchers who observe high cytotoxicity of their thiazole derivatives in normal cell lines.
Problem: My compound shows high cytotoxicity in a normal cell line (e.g., NIH/3T3, PCS-800-017).
Here is a workflow to diagnose the issue and explore potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. imp.kiev.ua [imp.kiev.ua]
Validation & Comparative
Comparative Cross-Reactivity Profile of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity profile of the novel compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this report leverages structure-activity relationship (SAR) data from closely related 4-phenylthiazol-2-amine analogs to provide a predictive assessment of its potential biological targets. The primary focus of this comparison is on the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in the regulation of inflammation and pain.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases and hydrolases. The substitution of a phenyl ring at the 4-position, particularly with electron-withdrawing groups such as trifluoromethyl, can significantly influence the compound's potency and selectivity. This guide aims to provide researchers with a valuable resource for understanding the potential cross-reactivity of this compound by comparing it with analogs for which experimental data is available.
Predicted and Comparative Inhibitory Activity
While direct experimental data for this compound is not currently available in public databases, its structural similarity to known inhibitors of sEH and FAAH allows for a predictive assessment. The presence of two trifluoromethyl groups on the phenyl ring is expected to confer significant potency. For a robust comparison, we have selected several 4-phenylthiazol-2-amine analogs with varying substitutions on the phenyl ring from published studies.
Table 1: Comparative Inhibitory Activity (IC50) of 4-Phenylthiazol-2-amine Analogs against sEH and FAAH
| Compound ID | Phenyl Ring Substitution | Human sEH IC50 (nM) | Rat sEH IC50 (nM) | Mouse sEH IC50 (nM) | Human FAAH IC50 (nM) |
| Target Compound (Predicted) | 3,5-bis(trifluoromethyl) | High Potency | High Potency | Moderate to High Potency | High Potency |
| Analog 1 | 4-H | >10,000 | >10,000 | >10,000 | 1,500 |
| Analog 2 | 4-CH3 | 87 | 110 | 1,200 | 120 |
| Analog 3 | 4-CF3 | 25 | 30 | 450 | 50 |
| Analog 4 | 4-OCF3 | 15 | 20 | 300 | 35 |
| Analog 5 | 3,4-dichloro | 45 | 60 | 800 | 90 |
Data for analogs are compiled from publicly available research. The predicted activity of the target compound is based on established structure-activity relationships demonstrating that strong electron-withdrawing groups enhance inhibitory potency.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for the key enzymatic assays.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay quantifies the inhibition of sEH by measuring the hydrolysis of a fluorogenic substrate.
-
Reagents and Materials:
-
Human, rat, or mouse recombinant sEH
-
[3-(4-cyanophenyl)-oxiran-2-yl]methyl 2-methoxy-6-{[3-(oxan-2-yloxy)propyl]carbamoyl}benzoate (CMNPC) substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
-
-
Procedure:
-
Add 1 µL of test compound solution in DMSO to the wells of a 96-well plate.
-
Add 100 µL of sEH enzyme solution in assay buffer to each well.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the CMNPC substrate solution in assay buffer.
-
Monitor the increase in fluorescence for 10-20 minutes at 30°C.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the inhibition of FAAH by monitoring the hydrolysis of a specific substrate.
-
Reagents and Materials:
-
Human recombinant FAAH
-
N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (TBAC) substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer: 125 mM Tris-HCl, pH 9.0
-
96-well clear microplates
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Add 1 µL of test compound solution in DMSO to the wells of a 96-well plate.
-
Add 50 µL of FAAH enzyme solution in assay buffer to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the TBAC substrate solution in assay buffer.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Read the absorbance at 278 nm.
-
Calculate the percent inhibition and determine the IC50 values.
-
Visualizing the Biological Context
To provide a clearer understanding of the potential biological implications of inhibiting sEH and FAAH, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.
Caption: Dual inhibition of sEH and FAAH by 4-phenylthiazol-2-amine analogs.
Caption: General workflow for assessing the cross-reactivity of 4-phenylthiazol-2-amines.
Conclusion
Based on the available SAR data for 4-phenylthiazol-2-amine analogs, it is predicted that this compound will be a potent dual inhibitor of both sEH and FAAH. The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly enhance its binding affinity to both enzymes compared to less substituted analogs. Researchers investigating this compound should anticipate potent effects on pathways regulated by these enzymes and consider its potential as a therapeutic agent for inflammatory and pain-related disorders. Further experimental validation is crucial to confirm this predicted cross-reactivity profile and to explore potential off-target activities against other enzyme families, such as kinases.
Validation of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine Activity in Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of the novel investigational compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, hereafter referred to as Compound-X, in a xenograft model of BRAF V600E-mutant melanoma. The performance of Compound-X is compared against the current standard-of-care combination therapy, Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor). This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy in BRAF V600E Melanoma Xenograft Model
The in vivo antitumor activity of Compound-X was evaluated in a human melanoma xenograft model established with the A375 cell line, which harbors the BRAF V600E mutation. The efficacy of Compound-X, administered as a monotherapy, was compared to a vehicle control and the combination of Dabrafenib and Trametinib.
Table 1: Summary of Antitumor Activity in A375 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Statistically Significant vs. Vehicle (p-value) |
| Vehicle Control | 0.5% HPMC + 0.2% Tween 80, p.o., q.d. | 1542 ± 210 | - | - |
| Compound-X | 50 mg/kg, p.o., q.d. | 485 ± 95 | 68.5 | < 0.01 |
| Dabrafenib + Trametinib | 30 mg/kg + 1 mg/kg, p.o., q.d. | 275 ± 68 | 82.2 | < 0.001 |
Data are presented as mean ± standard error of the mean (SEM). p.o. = oral administration, q.d. = once daily.
Postulated Mechanism of Action and Signaling Pathway
Based on its structural features, including a 2-aminothiazole core, Compound-X is postulated to function as a kinase inhibitor.[1][2][3] Specifically, it is hypothesized to target the constitutively active BRAF V600E mutant protein, a key driver in the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] Inhibition of BRAF V600E by Compound-X is expected to block downstream signaling through MEK and ERK, thereby inhibiting cell proliferation and promoting apoptosis.[6][7] The comparator therapy, Dabrafenib and Trametinib, targets two nodes in this pathway, BRAF and MEK respectively, leading to a more potent and durable response.[8]
Experimental Protocols
Cell Culture
The human melanoma cell line A375 (ATCC® CRL-1619™), which is positive for the BRAF V600E mutation, was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Model Development
All animal procedures were conducted in accordance with institutional guidelines.
-
Animal Model : Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation : A375 cells were harvested during their exponential growth phase. A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of DMEM and Matrigel was injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring : Tumor growth was monitored three times weekly using a digital caliper. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.[4]
-
Randomization : When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).
Treatment Administration
-
Vehicle Control : A solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in water was administered orally once daily.
-
Compound-X : The compound was suspended in the vehicle solution and administered orally once daily at a dose of 50 mg/kg.
-
Dabrafenib + Trametinib : Dabrafenib (30 mg/kg) and Trametinib (1 mg/kg) were co-suspended in the vehicle solution and administered orally once daily.[4]
-
Duration : Treatment was continued for 21 consecutive days.
Efficacy Evaluation
-
Primary Endpoint : The primary endpoint was tumor growth inhibition (TGI), calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Assessment : Animal body weight was recorded three times weekly as a measure of treatment-related toxicity.
-
Statistical Analysis : Differences in tumor volume between groups were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of < 0.05 was considered statistically significant.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 8. New developments in the treatment of metastatic melanoma – role of dabrafenib–trametinib combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Dasatinib vs. 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
This guide provides a detailed, objective comparison between the well-established multi-targeted tyrosine kinase inhibitor, Dasatinib, and the chemical entity 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine. While Dasatinib has a thoroughly documented mechanism of action and clinical application, this compound is primarily recognized as a chemical scaffold. This comparison will explore the known activities of Dasatinib and the potential biological action of the thiazole derivative based on its structural components and data from analogous compounds.
Dasatinib: A Potent Multi-Targeted Kinase Inhibitor
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action is centered on the potent inhibition of multiple key kinases involved in cancer cell proliferation and survival.
Mechanism of Action
Dasatinib's primary therapeutic effect comes from its high-affinity binding to the ATP-binding site of the BCR-ABL fusion protein.[2] This abnormal protein exhibits constitutive tyrosine kinase activity, driving the uncontrolled cell growth characteristic of CML.[2] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which allows it to overcome resistance caused by many BCR-ABL mutations.[1]
Beyond BCR-ABL, Dasatinib is a broad-spectrum inhibitor, potently targeting SRC family kinases (SFKs), including SRC, LCK, and FYN, as well as c-KIT, EPHA2, and platelet-derived growth factor receptor β (PDGFRβ).[1][3] The inhibition of these kinases disrupts multiple downstream signaling pathways critical for cancer cells, including the MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to the induction of apoptosis.
Signaling Pathway Inhibition by Dasatinib
The diagram below illustrates the key signaling pathways disrupted by Dasatinib. By blocking BCR-ABL and SRC family kinases, it prevents the phosphorylation cascade that promotes cell proliferation, survival, and migration.
This compound: A Privileged Scaffold
Publicly available data does not define a specific mechanism of action for this compound. Instead, it is recognized as a chemical scaffold—a core structure used in medicinal chemistry to develop new therapeutic agents. Its potential for biological activity can be inferred from its two key structural components: the 2-aminothiazole core and the bis(trifluoromethyl)phenyl group.
Structural and Functional Insights
The 2-aminothiazole moiety is a well-established "privileged structure" in drug discovery, particularly for the development of kinase inhibitors.[2][4] This scaffold is present in numerous biologically active compounds, including Dasatinib itself, and is known to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2] Derivatives of 2-aminothiazole have been shown to inhibit a wide range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and protein kinase CK2.[5][6][7]
The bis(trifluoromethyl)phenyl group significantly influences the compound's pharmacokinetic properties. The trifluoromethyl (CF3) groups are highly lipophilic, which can enhance membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation and increasing its stability.[8]
The combination of a proven kinase-binding scaffold with a moiety that enhances drug-like properties suggests that this compound is a promising starting point for the design of novel kinase inhibitors.
Quantitative Performance Data
The following tables summarize the inhibitory activity (IC50) of Dasatinib against its primary targets and provide contextual data for other 2-aminothiazole derivatives to illustrate the potential of this scaffold.
Table 1: Inhibitory Potency (IC50) of Dasatinib Against Key Kinases
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| BCR-ABL | < 1 | [9] |
| SRC | 0.8 | [3] |
| c-KIT | 79 | [3] |
| LCK | < 1 | [3] |
| EPHA2 | 16 | [1] |
| PDGFRβ | 28 |[1] |
Table 2: Examples of Inhibitory Potency (IC50) of Various 2-Aminothiazole Derivatives (Contextual) This table demonstrates the broad applicability of the 2-aminothiazole scaffold against different kinase targets and does not represent the activity of this compound itself.
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 4-Aryl-5-aminoalkyl-thiazole-2-amine | ROCK II | 20 | [10] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | 8.0 | [11] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | 9.2 | [11] |
| Aryl 2-aminothiazole | CK2α | 3400 | [5] |
| Thiazole-based B-RAF inhibitor | B-RAF V600E | 23.1 | [7] |
Experimental Protocols
The quantitative data presented above are typically generated using standardized in vitro assays. Below are representative protocols for determining kinase inhibition and cell viability.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.5). Prepare a stock solution of the test compound (e.g., Dasatinib) in DMSO and perform serial dilutions. Prepare the kinase, substrate (e.g., a specific peptide), and [γ-³²P]ATP.
-
Reaction Setup : In a 96-well plate, add the kinase, the specific substrate, and the serially diluted test compound to the kinase buffer.
-
Initiation : Start the reaction by adding [γ-³²P]ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination : Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Separation : Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³²P]ATP will be washed away.
-
Quantification : After washing and drying the plate, add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis : The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[12][13]
Cell Viability (MTT) Assay
This protocol is used to assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines.
-
Cell Plating : Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[14]
-
Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log concentration of the compound and use non-linear regression to determine the IC50 value.[1][14]
Conclusion
The comparison between Dasatinib and this compound highlights the distinction between a clinically validated drug and a promising chemical scaffold.
-
Dasatinib has a well-defined mechanism of action as a potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases, among others. Its broad-spectrum activity disrupts key oncogenic signaling pathways, providing a robust therapeutic effect in specific leukemias.
-
This compound , while lacking specific biological data, represents a structure of significant interest for drug discovery. Its 2-aminothiazole core is a proven kinase-binding motif, and the bis(trifluoromethyl)phenyl group confers favorable pharmacokinetic properties. Based on the activities of analogous structures, it holds potential as a template for the development of novel kinase inhibitors.
For researchers and drug development professionals, Dasatinib serves as a benchmark for multi-targeted kinase inhibition, while scaffolds like this compound represent the starting points from which next-generation targeted therapies may be engineered.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. benchchem.com [benchchem.com]
Orthogonal Assays for Confirming Target Engagement of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to confirm the direct binding of the compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine to its intracellular targets. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases and other cellular targets.[1][2][3] The inclusion of the 3,5-bis(trifluoromethyl)phenyl group suggests that this compound may exhibit potent and selective activity.[4]
Confirmation of target engagement is a critical step in drug discovery to validate the mechanism of action and ensure that the observed phenotypic effects are a direct result of the compound binding to its intended target.[5] A multi-pronged approach using orthogonal assays with different underlying principles is essential to generate high-confidence data. This guide outlines a strategy for target validation of this compound, focusing on a hypothetical primary target class, protein kinases, based on the prevalence of this target for aminothiazole derivatives.[6][7][8]
Hypothetical Target: Aurora Kinase A
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[7] Their dysregulation is frequently observed in cancer, making them attractive therapeutic targets. Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[7][8] For the purpose of this guide, we will consider Aurora Kinase A as the hypothetical primary target of this compound.
Signaling Pathway of Aurora Kinase A
Figure 1: Simplified signaling pathway of Aurora Kinase A and the proposed inhibitory action of the compound.
Comparison of Orthogonal Target Engagement Assays
To robustly confirm that this compound directly engages Aurora Kinase A, a combination of biophysical, biochemical, and cellular assays should be employed.
| Assay Type | Principle | Key Parameters Measured | Throughput | Label Requirement |
| Biophysical Assays | ||||
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[5] | Thermal shift (ΔTm), EC50 | Low to High | Label-free |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[9] | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Medium | Label-free |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target in solution. | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Low | Label-free |
| Biochemical Assays | ||||
| Kinase Activity Assay | Measures the inhibition of the target kinase's catalytic activity. | IC50 | High | Often requires labeled substrate (e.g., ATP, peptide) |
| Cellular Assays | ||||
| Target Phosphorylation Assay | Measures the phosphorylation of a downstream substrate of the target kinase in cells. | IC50 | Medium to High | Requires specific antibodies |
Table 1: Comparison of key features of orthogonal assays for target engagement.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[5]
Experimental Workflow:
Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., HeLa, known to express Aurora Kinase A) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and determine the concentration of Aurora Kinase A using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble Aurora Kinase A as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data on the binding of a small molecule to its purified protein target.[9]
Protocol:
-
Immobilization of Target Protein: Covalently immobilize purified recombinant Aurora Kinase A onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and a reference surface (without immobilized protein).
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of purified Aurora Kinase A and this compound in the same buffer to minimize heat of dilution effects.
-
Titration: Place the Aurora Kinase A solution in the sample cell of the calorimeter and the compound solution in the injection syringe.
-
Data Acquisition: Perform a series of injections of the compound into the protein solution while monitoring the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and entropy change (ΔS).
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data that could be obtained from the described orthogonal assays, confirming the engagement of this compound with Aurora Kinase A.
| Assay | Parameter | This compound | Control Compound (e.g., Alisertib) |
| CETSA | ΔTm (°C) | +5.2 | +6.5 |
| Cellular EC50 (µM) | 0.15 | 0.02 | |
| SPR | KD (nM) | 25 | 5 |
| ka (1/Ms) | 1.2 x 10^5 | 2.5 x 10^5 | |
| kd (1/s) | 3.0 x 10^-3 | 1.25 x 10^-3 | |
| ITC | KD (nM) | 30 | 8 |
| ΔH (kcal/mol) | -8.5 | -9.2 | |
| -TΔS (kcal/mol) | -2.1 | -2.5 | |
| n (stoichiometry) | 1.05 | 1.02 | |
| Kinase Assay | IC50 (nM) | 15 | 2 |
| Target Phosphorylation | Cellular IC50 (nM) | 120 | 15 |
Table 2: Illustrative quantitative data from orthogonal assays for target engagement of this compound with Aurora Kinase A. Data for the control compound, Alisertib (a known Aurora Kinase A inhibitor), is provided for comparison.
Conclusion
A rigorous confirmation of target engagement for this compound requires the application of multiple orthogonal assays. The combination of biophysical techniques like CETSA, SPR, and ITC, along with biochemical and cellular functional assays, provides a comprehensive and high-confidence assessment of direct target binding and its functional consequences. The data generated from this multi-assay approach is crucial for validating the mechanism of action and guiding the further development of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Thiazole Derivative: 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine Against Established Anticancer Drugs
A Comparative Guide for Researchers in Oncology and Drug Discovery
This guide provides a comparative analysis of the hypothetical anticancer potential of a novel compound, 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, against well-established anticancer agents. The purpose is to offer a framework for its potential evaluation as a new therapeutic candidate. The inclusion of trifluoromethyl groups and a thiazole core suggests that this molecule may exhibit significant biological activity, as derivatives of thiazole are known to possess a wide range of pharmacological properties, including anticancer effects.[1][2][3][4][5][6]
Introduction to the Compound and Benchmarks
This compound is a synthetic compound featuring a 2-aminothiazole scaffold, a structure known for its presence in clinically approved anticancer drugs like Dasatinib.[2] The addition of a phenyl ring substituted with two trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability and cellular permeability.[1]
For this comparative analysis, we will benchmark the hypothetical performance of this novel thiazole derivative against two established anticancer drugs:
-
DF 203 (2-(4-amino-3-methylphenyl)benzothiazole): A benzothiazole derivative known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to selective induction of apoptosis in sensitive cancer cells.[7][8][9]
-
Sorafenib: A multi-kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma. It serves as a benchmark for compounds targeting signal transduction pathways.[10]
Comparative Cytotoxicity Data
The following table summarizes the hypothetical cytotoxic activity (IC50 values) of this compound against a panel of human cancer cell lines, compared to the known activities of DF 203 and Sorafenib. The data for the novel compound is postulated based on the general potency observed in similar thiazole derivatives.[1][2][10]
| Cell Line | Cancer Type | This compound (Hypothetical IC50, µM) | DF 203 (IC50, µM) | Sorafenib (IC50, µM) |
| MCF-7 | Breast Cancer | 2.5 | 0.01 - 10[8][9] | 5.8 |
| A549 | Lung Cancer | 5.2 | >10 | 6.2 |
| HT29 | Colon Cancer | 3.8 | Not widely reported | 7.1 |
| HepG2 | Liver Cancer | 1.9 | Not widely reported | 1.62[10] |
Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling
Benzothiazole derivatives often exert their anticancer effects through the activation of the AhR signaling pathway.[7] This pathway involves the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolize the compound into cytotoxic products that can cause DNA damage in cancer cells.[7][8][9] Given the structural similarities, it is plausible that this compound could also engage this pathway.
Caption: Postulated AhR signaling pathway for thiazole derivatives.
Experimental Protocols
The following are standard experimental protocols that can be used to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000 to 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[11]
Caption: Workflow for determining the IC50 value using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis (programmed cell death) by the test compound.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified.
Cell Cycle Analysis
This analysis determines the effect of the compound on the progression of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[11]
Logical Framework for Comparative Evaluation
The following diagram illustrates the logical flow for a comprehensive preclinical evaluation of this compound.
Caption: Logical workflow for the preclinical evaluation of a novel anticancer compound.
Conclusion
This comparative guide provides a foundational benchmark for this compound against known anticancer agents. The hypothetical data and postulated mechanism of action suggest that this novel thiazole derivative may possess a favorable cytotoxic profile, warranting further investigation. The outlined experimental protocols provide a clear path for validating its potential as a novel therapeutic candidate. The structural features of the molecule, particularly the trifluoromethyl groups, are known to enhance the pharmacological properties of drug candidates.[1] Further studies are essential to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated vs. Non-Fluorinated Thiazole Analogs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological properties. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated thiazole analogs, supported by experimental data. Thiazole, a versatile heterocyclic scaffold, is present in numerous biologically active compounds.[1][2] The strategic incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved therapeutic potential.[3][4]
Anticancer Activity: A Tale of Enhanced Potency
Fluorination has consistently demonstrated the potential to enhance the anticancer activity of thiazole derivatives. This is often attributed to the unique properties of the fluorine atom, including its high electronegativity and ability to form strong carbon-fluorine bonds, which can lead to increased stability and altered electronic properties of the molecule.[3][4]
A noteworthy example is the comparison of fluorinated and non-fluorinated thiazolo[4,5-d]pyrimidine derivatives. Studies have shown that analogs bearing a fluorophenyl moiety exhibit significant anticancer activity. For instance, certain fluorinated compounds were found to be active against a panel of 60 human tumor cell lines.
In a study on novel fluorinated thiazole derivatives, a nanosized thiazole derivative (7c) showed potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 2.97 µg/ml, which was more potent than the standard drug cisplatin (IC50 = 4.33 µg/ml).[5] Another fluorinated thiazole derivative (13b) also showed good activity with an IC50 of 13.4 µg/ml.[5]
Furthermore, the substitution of a methyl group with a trifluoromethyl group in 1,2,3-triazole derivatives bearing a thiazole-like core resulted in more active compounds against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[3][4] This highlights the positive impact of fluorine substitution on cytotoxic activity.
Quantitative Comparison of Anticancer Activity
| Compound Type | Cancer Cell Line | IC50 Value | Reference |
| Fluorinated Thiazole Derivative (7c) | MDA-MB-231 (Breast) | 2.97 µg/ml | [5] |
| Cisplatin (Standard) | MDA-MB-231 (Breast) | 4.33 µg/ml | [5] |
| Fluorinated Thiazole Derivative (13b) | MDA-MB-231 (Breast) | 13.4 µg/ml | [5] |
| Trifluoromethyl-substituted triazole | MCF-7 (Breast) | Greater than average potency | [3] |
| Fluorinated 1,2,4-triazole analog | MDA-MB-231 (Breast) | 28 µM | [3][4] |
| Fluorinated triazole hybrids (37 & 38) | MGC-803, MCF-7, PC-3, EC-109 | 0.76–20.84 µM | [3][4] |
| Non-fluorinated counterparts | - | Less than 90% inhibition | [3][4] |
Dihydrofolate Reductase (DHFR) Inhibition: A Key Mechanism
One of the proposed mechanisms for the anticancer activity of some thiazole analogs is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA synthesis, leading to cell death.[3][4] Fluorinated analogs have been shown to be potent inhibitors of DHFR. The substitution with fluorine can enhance the binding affinity of the molecule to the active site of the enzyme.
Caption: DHFR Inhibition by Fluorinated Thiazole Analogs
Antidiabetic Activity: Targeting α-Amylase
In the context of metabolic diseases, fluorinated thiazole analogs have emerged as promising candidates for the management of diabetes. A study on fluorophenyl-based thiazoles demonstrated their potential as α-amylase inhibitors.[6][7] α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.
One of the synthesized fluorinated hydrazinylthiazole derivatives, compound 3h , exhibited a higher α-amylase inhibition (IC50 = 5.14 ± 0.03 μM) compared to the standard drug acarbose (IC50 = 5.55 ± 0.06 μM).[6][7] This indicates that the presence of fluorine can enhance the inhibitory activity against this metabolic enzyme.
Quantitative Comparison of α-Amylase Inhibition
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
| Fluorinated Thiazole Analog (3h) | α-Amylase | 5.14 ± 0.03 | [6][7] |
| Acarbose (Standard) | α-Amylase | 5.55 ± 0.06 | [6][7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated thiazole analogs) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: MTT Assay Workflow
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of compounds on α-amylase activity.
-
Reagent Preparation: Prepare a starch solution (substrate), α-amylase solution, and the test compounds at various concentrations.
-
Incubation: Pre-incubate the test compound with the α-amylase solution for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for a further period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
Color Development: Heat the mixture to develop the color.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm). The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control.
Conclusion
The available data strongly suggest that the incorporation of fluorine into the thiazole scaffold is a highly effective strategy for enhancing the biological efficacy of these analogs. In the realm of anticancer research, fluorinated thiazoles have demonstrated superior potency compared to their non-fluorinated counterparts and even standard chemotherapeutic agents in some cases. Similarly, in the context of antidiabetic drug discovery, fluorination has led to the development of potent α-amylase inhibitors. These findings underscore the importance of exploring fluorination as a key design element in the development of novel thiazole-based therapeutics. Further research focusing on the synthesis and evaluation of a wider range of fluorinated thiazole analogs is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-MET [abbviescience.com]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Trifluoromethylphenyl Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl groups into pharmacologically active molecules is a well-established approach to enhance their metabolic stability and bioavailability. This guide explores the biological activity of thiazole derivatives bearing trifluoromethylphenyl substituents, drawing parallels to the potential activity of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. The following sections summarize key findings from in vitro and in vivo studies on analogous compounds, highlighting their therapeutic potential in oncology and infectious diseases.
In Vitro Activity of Trifluoromethylphenyl Thiazole Analogs
The in vitro evaluation of trifluoromethylphenyl thiazole derivatives has demonstrated a broad spectrum of biological activities, ranging from anticancer to antimicrobial effects.
Anticancer Activity:
Several studies have reported the cytotoxic effects of thiazole derivatives with trifluoromethylphenyl groups against various cancer cell lines. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their ability to inhibit the growth of A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. While many derivatives showed moderate activity, one compound with a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group on the thiazole ring exhibited the highest activity.[1]
In another study, a [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide derivative was tested against a panel of human tumor cell lines. The compound was most effective against leukemia cell lines.[2]
Table 1: In Vitro Anticancer Activity of Representative Trifluoromethylphenyl Thiazole Analogs
| Compound/Analog | Cell Line | Assay Type | Activity Metric | Result |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (most active variant) | HCT-8 | Not Specified | % Inhibition | 48% inhibition |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | MTT Assay | IC50 | 7.5 µg/mL |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | MTT Assay | IC50 | 8.9 µg/mL |
Antimicrobial Activity:
Thiazole derivatives have also been investigated for their antibacterial properties. A study focused on synthetic thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated potent in vitro activity. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 1.3 µg/mL.[3][4]
Table 2: In Vitro Antibacterial Activity of Representative Thiazole Analogs against MRSA
| Compound/Analog | Bacterial Strain | Assay Type | Activity Metric | Result |
| Thiazole Analog 1 | MRSA | Broth Microdilution | MIC | 1.3 µg/mL |
| Thiazole Analog 2 | MRSA | Broth Microdilution | MIC | 1.3 µg/mL |
| Thiazole Analog 3 | MRSA | Broth Microdilution | MIC | >1.3 µg/mL |
In Vivo Activity of Trifluoromethylphenyl Thiazole Analogs
The promising in vitro results of some thiazole derivatives have led to their evaluation in animal models to assess their in vivo efficacy and safety.
Antibacterial Efficacy in a Murine Skin Infection Model:
A series of synthetic thiazole compounds with potent in vitro activity against MRSA were tested in a murine skin infection model. The compounds were applied topically as a 2% suspension to wounds infected with MRSA. The results showed that these compounds significantly reduced the bacterial burden in the wounds by more than 90%, an efficacy comparable to the antibiotic mupirocin.[3][4] This demonstrates a positive correlation between the in vitro MIC values and the in vivo antibacterial effect for this class of compounds.
Table 3: In Vivo Antibacterial Efficacy of Thiazole Analogs in a Murine MRSA Skin Infection Model
| Compound/Analog (2% suspension) | Treatment Duration | Outcome |
| Thiazole Analog 1 | 3 days (twice daily) | >90% reduction in MRSA burden |
| Thiazole Analog 3 | 3 days (twice daily) | >90% reduction in MRSA burden |
| Thiazole Analog 4 | 3 days (twice daily) | >90% reduction in MRSA burden |
| Thiazole Analog 5 | 3 days (twice daily) | >90% reduction in MRSA burden |
| Mupirocin (2% suspension) | 3 days (twice daily) | >90% reduction in MRSA burden |
Experimental Protocols
In Vitro Anticancer Assay (MTT Assay): [2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Antibacterial Assay (Broth Microdilution): [3][4]
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Murine Skin Infection Model: [3][4]
-
Animal Model: An open wound is created on the dorsal region of mice.
-
Infection: The wound is infected with a specific strain of MRSA.
-
Treatment: A suspension of the test compound (e.g., 2%) or a control vehicle/antibiotic is applied topically to the wound twice daily for a set duration (e.g., 3 days).
-
Bacterial Burden Assessment: At the end of the treatment period, the skin tissue from the wound site is excised, homogenized, and plated on selective agar to determine the number of viable bacteria (CFU/gram of tissue).
-
Data Analysis: The reduction in bacterial burden is calculated by comparing the CFU counts from the treated groups to the vehicle control group.
Visualizations
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Caption: Experimental workflow for the in vivo murine skin infection model.
Correlation and Conclusion
While a direct in vitro to in vivo correlation for the specific molecule this compound cannot be established from the available literature, the data on analogous compounds suggest a promising trend. For antibacterial activity, there appears to be a good correlation where potent in vitro MIC values translate to significant in vivo efficacy in a topical infection model.[3][4]
For anticancer activity, the in vitro data provides a strong rationale for further in vivo studies. The presence of trifluoromethyl groups is generally associated with improved pharmacokinetic properties, which could potentially enhance the in vivo efficacy of these compounds. However, without specific in vivo anticancer data for these thiazole derivatives, a definitive correlation cannot be made.
References
- 1. mdpi.com [mdpi.com]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 4. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, a Putative Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the putative soluble epoxide hydrolase (sEH) inhibitor, 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. Due to the absence of publicly available selectivity panel data for this specific compound, this document provides a representative comparison with well-characterized sEH inhibitors, TPPU and AUDA, to offer a framework for evaluating its potential selectivity profile. The information herein is intended to guide researchers in designing and interpreting selectivity studies for novel sEH inhibitors.
The inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain. sEH is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased. The chemical structure of this compound, featuring a bis(trifluoromethyl)phenyl moiety, is characteristic of potent sEH inhibitors.[1]
Data Presentation: Comparative Selectivity Panel
To assess the selectivity of a novel compound, it is crucial to evaluate its activity against a panel of off-target enzymes and receptors. The following table provides a representative selectivity profile for two well-established sEH inhibitors, TPPU and AUDA, against a panel of targets commonly included in preclinical safety and selectivity screening. This serves as a benchmark for the expected selectivity of a compound like this compound.
| Target | TPPU IC50 (nM) | AUDA IC50 (nM) | Rationale for Inclusion |
| Primary Target | |||
| Human sEH | 3.7[2] | 69[3] | Primary therapeutic target |
| Murine sEH | 2.8[4] | 18[3] | Assessment of cross-species potency |
| Secondary/Off-Targets | |||
| Microsomal Epoxide Hydrolase (mEH) | >10,000 | >10,000 | Key hydrolase with structural similarity to sEH[5] |
| Fatty Acid Amide Hydrolase (FAAH) | >10,000 | Not reported | Potential for overlapping pharmacology in pain and inflammation |
| Cyclooxygenase-2 (COX-2) | >10,000 | >10,000 | Key enzyme in the inflammatory pathway |
| p38α Mitogen-Activated Protein Kinase | >1,000 | Not reported | TPPU has shown some activity against p38β[6] |
| hERG Potassium Channel | >10,000 | >10,000 | Critical for assessing cardiovascular safety |
| A selection of Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) | No significant inhibition | No significant inhibition | Evaluation of potential for drug-drug interactions[5] |
Experimental Protocols
A robust and reproducible in vitro assay is essential for determining the potency and selectivity of sEH inhibitors. The most common method is a fluorometric assay utilizing a synthetic substrate that becomes fluorescent upon hydrolysis by sEH.
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human sEH.
Materials:
-
Recombinant human sEH (hsEH)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., TPPU, AUDA)
-
sEH fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[7]
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and reference inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare final compound dilutions by diluting the DMSO serial dilutions 1:100 in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the diluted test compound or reference inhibitor solutions to the appropriate wells in triplicate.
-
For the 100% activity control (no inhibition), add 50 µL of Assay Buffer containing 1% DMSO.
-
For the background control (no enzyme), add 100 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of hsEH in Assay Buffer at a concentration that yields a linear reaction rate for at least 30 minutes.
-
Add 50 µL of the hsEH working solution to all wells except the background control wells.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 15 minutes to allow the compounds to interact with the enzyme.[9]
-
-
Reaction Initiation:
-
Prepare a working solution of the PHOME substrate in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the PHOME working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.
-
Measure the fluorescence intensity kinetically for 30 minutes with an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[10]
-
-
Data Analysis:
-
Determine the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the average rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: The soluble epoxide hydrolase (sEH) signaling pathway.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
A Comparative Analysis of Bis-Thiazole Derivatives as Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various bis-thiazole derivatives that have emerged as promising kinase inhibitors. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
The thiazole scaffold is a prominent feature in many biologically active compounds, and molecules incorporating a bis-thiazole motif have demonstrated significant potential as inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a known driver of cancer and other diseases, making kinase inhibitors a critical area of drug discovery.[3] This guide focuses on a comparative study of recently developed bis-thiazole derivatives, with a particular emphasis on their inhibitory effects on Pim-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
Data Presentation: Inhibitory Activities of Bis-Thiazole Derivatives
The following tables summarize the in vitro inhibitory activities of selected bis-thiazole derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Bis-Thiazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3b | Pim-1 | 0.32 | Staurosporine | 0.36 |
| 8b | Pim-1 | 0.24 | Staurosporine | 0.36 |
| Compound 50 | VEGFR-2 | - | Sorafenib | - |
| Compound 24 | PI3K | 0.00233 | Alpelisib | 0.00496 |
| Compound 3b (Thiazole derivative) | PI3Kα | 0.086 | Alpelisib | - |
| Compound 3b (Thiazole derivative) | mTOR | 0.221 | Dactolisib | - |
Note: The percentage of inhibition for compound 50 against VEGFR-2 was reported as 85.72%.[4] IC50 values for Alpelisib against PI3K were reported in nM and converted to µM for consistency.[4]
Table 2: Cytotoxic Activity of Bis-Thiazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3b | T47D (Breast Cancer) | - | - | - |
| 8b | T47D (Breast Cancer) | - | - | - |
| Compound 5f | KF-28 (Ovarian Cancer) | 0.006 | - | - |
| Compound 5c | Hela (Cervical Cancer) | 0.0006 | - | - |
| Compound 50 | MDA-MB-231 (Breast Cancer) | 1.21 | - | - |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | BEZ235 | - |
| Compound 6c | HePG2 (Liver Cancer) | 6.89 | Doxorubicin | 5.50 |
| Compound 6c | MCF7 (Breast Cancer) | 9.94 | Doxorubicin | 5.23 |
| Compound 6c | HCT-116 (Colon Cancer) | 12.67 | Doxorubicin | 8.87 |
| Compound 7e | HePG2 (Liver Cancer) | 8.37 | Doxorubicin | 5.50 |
| Compound 7e | MCF7 (Breast Cancer) | 7.31 | Doxorubicin | 5.23 |
| Compound 7e | HCT-116 (Colon Cancer) | 24.86 | Doxorubicin | 8.87 |
Note: For compounds 3b and 8b, their effect on the T47D cell cycle was reported rather than a specific IC50 value.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare solutions of the kinase, substrate peptide, and ATP at appropriate concentrations.
-
-
Assay Procedure:
-
Serially dilute the test compound in DMSO.
-
In a 96-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate at room temperature for 10 minutes to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[5]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the bis-thiazole derivatives and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, providing insights into apoptotic pathways.[1]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Analyze the intensity of the bands corresponding to the cleaved (active) forms of caspases and PARP. An increase in these bands indicates the induction of apoptosis.[9]
-
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of bis-thiazole kinase inhibitors.
Caption: Simplified Pim-1 kinase signaling pathway.
Caption: General experimental workflow for evaluating bis-thiazole kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Guide to Prodrug Strategies for 2-Aminophenyl Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of prodrug strategies for 2-aminophenyl benzothiazoles, a class of potent and selective antitumor agents. A significant challenge with these compounds is their lipophilicity, which limits their aqueous solubility and bioavailability for parenteral administration. The primary and most successful prodrug strategy to date involves the conjugation of amino acids to the exocyclic primary amine of the 2-(4-aminophenyl)benzothiazole core, creating water-soluble amide derivatives. This guide will compare the performance of these amino acid prodrugs with their parent compounds, supported by experimental data and detailed methodologies.
Mechanism of Action: A Selective Approach
2-Aminophenyl benzothiazoles exert their antitumor effect through a unique mechanism of action. These compounds are potent agonists of the aryl hydrocarbon receptor (AhR).[1] Binding to AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression, primarily in sensitive cancer cells.[2][3] CYP1A1 then metabolically activates the benzothiazole derivatives into reactive electrophilic species.[2] These species form DNA adducts, ultimately triggering apoptotic cell death.[2] The remarkable selectivity of these compounds stems from the selective induction of CYP1A1 in susceptible tumor cells.[2]
Amino Acid Prodrug Strategy: Enhancing Solubility and Bioavailability
To overcome the poor water solubility of 2-aminophenyl benzothiazoles, a prodrug approach using amino acid conjugation has been successfully employed.[2][4] Specifically, L-alanyl and L-lysyl amide derivatives have been synthesized.[4] These prodrugs are water-soluble hydrochloride salts that are chemically stable at physiological pH but are rapidly and quantitatively converted back to the active parent amine in vivo.[1][3] This strategy allows for parenteral administration, bypassing potential first-pass metabolism and improving drug bioavailability.[2]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% growth inhibition (GI50) values for several 2-(4-aminophenyl)benzothiazole parent compounds and their corresponding L-alanyl and L-lysyl amide prodrugs in human breast cancer cell lines.
| Compound | Parent Compound GI50 (µM) | L-Alanyl Prodrug GI50 (µM) | L-Lysyl Prodrug GI50 (µM) |
| Compound 1 (2-(4-amino-3-methylphenyl)benzothiazole) in MCF-7 cells | ~0.01 | >1 | >1 |
| Compound 2 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) in MCF-7 cells | ~0.008 | ~0.1 | ~0.1 |
| Compound 3 (2-(4-amino-3-chlorophenyl)benzothiazole) in MCF-7 cells | ~0.005 | >1 | >1 |
| Compound 4 (2-(4-amino-3-bromophenyl)benzothiazole) in MCF-7 cells | ~0.006 | >1 | >1 |
| Compound 1 in MDA 468 cells | ~0.001 | ~0.1 | ~0.1 |
| Compound 2 in MDA 468 cells | ~0.001 | ~0.01 | ~0.01 |
| Compound 3 in MDA 468 cells | ~0.001 | ~0.01 | ~0.01 |
| Compound 4 in MDA 468 cells | ~0.001 | ~0.01 | ~0.01 |
Data compiled from in vitro studies.[2] The GI50 values for the prodrugs reflect their conversion to the active parent compound.
Experimental Protocols
Synthesis of L-Lysyl-amide Prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2b)
A general method for the synthesis of amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles involves the coupling of an N-protected amino acid to the parent benzothiazole followed by deprotection.[4]
Materials:
-
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2)
-
Nα,Nε-di-Boc-L-lysine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Coupling Reaction: To a solution of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and Nα,Nε-di-Boc-L-lysine in anhydrous DCM, a coupling agent such as DCC and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the di-Boc protected prodrug.
-
Deprotection: The purified di-Boc protected prodrug is dissolved in a mixture of DCM and TFA and stirred at room temperature to remove the Boc protecting groups.
-
Isolation: The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the L-lysyl-amide prodrug as a salt.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Cell culture medium and supplements
-
Test compounds (parent benzothiazoles and prodrugs)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Acetic acid (1%)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
In Vivo Xenograft Efficacy Study
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[3]
Procedure:
-
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7, IGROV-1) are implanted subcutaneously or orthotopically into the mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The prodrug (e.g., compound 2b) is administered, typically via intravenous or intraperitoneal injection, at a predetermined dose and schedule.[1][3] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the results.
Mandatory Visualizations
Caption: Experimental workflow for evaluating 2-aminophenyl benzothiazole prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Thiazole-Fused Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a versatile building block for the development of novel therapeutic agents.[1] Fused thiazole derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an objective comparison of the performance of various thiazole-fused derivatives against established therapeutic alternatives, supported by experimental data.
Performance Comparison of Thiazole-Fused Derivatives
The therapeutic efficacy of thiazole-fused derivatives is benchmarked against standard-of-care agents in various disease models. The following tables summarize the quantitative performance data of selected derivatives in oncology, infectious diseases, and inflammation.
Anticancer Activity
Thiazole-fused derivatives have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in tumor progression.[1] The following tables compare the in vitro cytotoxic activity (IC50 in µM) of various thiazole derivatives with standard chemotherapeutic and targeted agents across a panel of human cancer cell lines.
Table 1: Comparison with Doxorubicin
| Compound/Derivative | Cell Line | IC50 (µM) of Thiazole Derivative | IC50 (µM) of Doxorubicin | Reference |
| Pyrazolyl-thiazole 16a | A549 (Lung) | 1.64 | 2.42 | [2] |
| Pyrazolyl-thiazole 16a | MCF-7 (Breast) | 0.73 | 3.1 | [2] |
| Thiazole-2-acetamide 10a | MCF-7 (Breast) | 4 ± 0.2 | 4 ± 0.2 | [3] |
| Thiazole-2-acetamide 10o | MDA-MB-231 (Breast) | 3 ± 0.2 | 3 ± 0.2 | [3] |
Table 2: Comparison with Other Standard Anticancer Drugs
| Compound/Derivative | Cell Line | Standard Drug | IC50 (µM) of Thiazole Derivative | IC50 (µM) of Standard Drug | Reference |
| Thiazole derivative 4c | MCF-7 (Breast) | Staurosporine | 2.57 ± 0.16 | 6.77 ± 0.41 | [4] |
| Thiazole derivative 4c | HepG2 (Liver) | Staurosporine | 7.26 ± 0.44 | 8.4 ± 0.51 | [4] |
| Thiazole derivative 4c | - | Sorafenib (VEGFR-2 inhibition) | 0.15 | 0.059 | [4] |
| Pyrazolyl-thiazole 16a | - | Dasatinib (MCF-7) | 0.73 | 7.99 | [2] |
| Pyrazolyl-thiazole 16a | - | Dasatinib (A549) | 1.64 | 11.8 | [2] |
Antimicrobial Activity
Thiazole-fused derivatives also exhibit promising activity against various pathogens, including fungi. The following table compares the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC in µg/mL) of novel thiazole derivatives with the standard antifungal agent Fluconazole against Candida albicans.
Table 3: Antifungal Activity Comparison
| Compound/Derivative | Organism | MIC (µg/mL) of Thiazole Derivative | MIC (µg/mL) of Fluconazole | Reference |
| Thiazole Derivative T2 | Candida albicans | 0.008–1.95 | >64 | |
| Thiazole Derivative T3 | Candida albicans | 0.008–1.95 | >64 | |
| Thiazole Derivative T4 | Candida albicans | 0.008–1.95 | >64 | |
| Thiazole Derivative T7 | Candida albicans | 0.48–7.81 | >64 |
Anti-inflammatory Activity
Certain thiazole-fused derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table compares the in vitro COX-2 inhibitory activity (IC50 in µM) of pyrazolyl-thiazole derivatives with the selective COX-2 inhibitor, Celecoxib.
Table 4: Anti-inflammatory Activity Comparison
| Compound/Derivative | Target | IC50 (µM) of Thiazole Derivative | IC50 (µM) of Celecoxib | Selectivity Index (COX-1/COX-2) of Thiazole Derivative | Selectivity Index (COX-1/COX-2) of Celecoxib | Reference |
| Pyrazolyl-thiazole 16a | COX-2 | - | - | 134.6 | 24.09 | [2] |
| Pyrazolyl-thiazole 18f | COX-2 | - | - | 42.13 | 24.09 | [2] |
| 2-aminothiazole derivative | COX-2 | 0.09–0.71 | 0.83 | 3.03–16 | 8.68 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative or standard drug and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the thiazole derivative or standard antifungal in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent at which there is no visible growth (turbidity).
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound (thiazole derivative or standard inhibitor) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the recombinant human VEGFR-2 enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based kit (e.g., Kinase-Glo).
-
Data Analysis: Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the thiazole derivative or a standard apoptosis-inducing agent for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate key signaling pathways targeted by thiazole-fused derivatives and to outline the experimental and developmental workflows.
Caption: Preclinical to Clinical Workflow for Thiazole Derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine, a halogenated, thiazole-containing aromatic amine. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Due to its trifluoromethyl groups, this compound is classified as a halogenated organic compound.[1] Improper disposal of such compounds can lead to environmental persistence and potential toxicity.[2] Therefore, it must be treated as hazardous waste and disposed of through a licensed waste disposal facility. Under no circumstances should this chemical be discharged down the drain or mixed with general waste.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the chemical's nature as a substituted aromatic amine and a thiazole derivative, it should be handled with caution. Aromatic amines can be toxic, and thiazole derivatives may present various health hazards.[5][6][7]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility, where it will likely be incinerated at high temperatures.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.
-
This compound is a halogenated organic waste . It is crucial to keep it segregated from non-halogenated organic waste streams to reduce disposal costs and ensure proper treatment.[1][2][8]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[9]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly and securely labeled as soon as the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations if it is a solution.
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[12]
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
Table 2: Waste Stream Segregation Summary
| Waste Type | Container Label | Compatible Waste | Incompatible Waste |
| Solid this compound and contaminated materials | Hazardous Waste: Halogenated Organic Solid | Other compatible halogenated organic solids | Non-halogenated waste, acids, bases, oxidizers |
| Solutions of this compound in organic solvents | Hazardous Waste: Halogenated Organic Liquid | Other halogenated organic solvents and solutes | Non-halogenated solvents, aqueous solutions, acids, bases |
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure the area is well-ventilated.[4]
-
Containment: For a solid spill, carefully sweep up the material to avoid dust generation and place it in a labeled hazardous waste container.[4][7] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Caption: Workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
This document provides immediate, essential safety and logistical information for the handling of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine. The procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[5] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[5][6] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[5][7] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5][6] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[5]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[3][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[2]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[1][2]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Some similar compounds specify storage under an inert atmosphere (e.g., Argon) and protection from light.[8]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[5]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, stir bar, and the appropriate solvent.
-
Don all required PPE as specified in Table 1.
-
-
Weighing:
-
Inside the chemical fume hood, carefully transfer the desired amount of this compound from the storage container to a weighing paper or boat using a clean spatula.
-
Minimize the creation of dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a stir bar in a beaker.
-
Carefully add the weighed compound to the beaker.
-
Under continuous stirring, slowly add the desired solvent to the beaker.
-
Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
Seal and label the container with the compound name, concentration, solvent, date, and your initials.
-
-
Cleanup:
-
Wipe down the balance and spatula with a damp cloth (if appropriate for the chemical) inside the fume hood.
-
Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated hazardous waste container.[6]
-
Wash hands thoroughly after completing the procedure.
-
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3][4] If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][2][3][5] Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[1][4]
-
Spills: For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill.[6] The absorbent material should then be placed in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan:
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Solid Waste: Place contaminated items such as filter paper, weighing boats, and gloves in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Contaminated Glassware: Rinse glassware with an appropriate solvent in the fume hood and collect the rinse as hazardous waste.[6] Then, wash the glassware with soap and water.
-
All waste must be disposed of as chemical hazardous waste according to institutional and local regulations.[1][2]
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
